2,4-Dichloro-6-methylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFQTWLWCYNRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442683 | |
| Record name | 2,4-DICHLORO-6-METHYLPYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-98-5 | |
| Record name | 2,4-DICHLORO-6-METHYLPYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,4-Dichloro-6-methylpyridin-3-amine (CAS: 179056-98-5): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 2,4-Dichloro-6-methylpyridin-3-amine is a halogenated and substituted pyridine derivative that serves as a highly functionalized building block in modern organic and medicinal chemistry. Its unique arrangement of a nucleophilic amine group and two distinct chloro-substituents on an electron-deficient pyridine ring makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, predicted spectroscopic profile, logical synthetic approaches, and its significant potential in the field of drug discovery, particularly as a scaffold for kinase and synthase inhibitors. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.
Core Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Registry Number 179056-98-5.[1][2][3][4] The structural arrangement of its functional groups—an amine at the 3-position, chlorine atoms at the 2- and 4-positions, and a methyl group at the 6-position—provides a rich platform for diverse chemical transformations.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 179056-98-5 | [1][2][3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][4] |
| Molecular Weight | 177.03 g/mol | [1][4] |
| Common Synonyms | 3-Amino-2,4-dichloro-6-methylpyridine; 2,4-Dichloro-6-methyl-3-pyridinamine | [1] |
| Melting Point | 40 - 44 °C | |
| Boiling Point | 208 - 209 °C |
| MDL Number | MFCD07774093 |[1] |
Spectroscopic Profile: Structural Verification
While definitive spectra for this specific compound are typically provided by suppliers upon request, a robust structural hypothesis can be formed based on the analysis of its functional groups and the principles of spectroscopy.[1][3]
Expert Insight: The primary purpose of spectroscopic analysis (NMR, IR, MS) is unambiguous structural confirmation. For a molecule like this, ¹H NMR will confirm the number and connectivity of non-exchangeable protons, ¹³C NMR will verify the carbon skeleton, IR will identify key functional group vibrations (N-H, C-Cl), and Mass Spectrometry will confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
|---|---|---|
| ¹H NMR | Singlet (~7.0-7.5 ppm, 1H, Ar-H); Broad Singlet (~4.0-5.0 ppm, 2H, -NH₂); Singlet (~2.4-2.6 ppm, 3H, -CH₃) | The single aromatic proton at the 5-position lacks adjacent protons for coupling. The amine protons are exchangeable and typically broad. The methyl group is also isolated. |
| ¹³C NMR | 6 distinct signals: 5 aromatic carbons (varying shifts due to Cl, N, and NH₂ substitution) and 1 aliphatic carbon (-CH₃, ~18-25 ppm). | The asymmetry of the molecule ensures all six carbons are chemically distinct. |
| IR Spectroscopy | 3300-3500 cm⁻¹ (N-H stretch, two bands); 2900-3000 cm⁻¹ (C-H stretch); 1550-1620 cm⁻¹ (C=C/C=N ring stretch); 1000-1200 cm⁻¹ (C-Cl stretch) | These frequencies correspond to the characteristic vibrations of the amine, methyl, pyridine ring, and chloro-substituents. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 176. Isotopic pattern (M, M+2, M+4) with a ~9:6:1 ratio. | The molecular weight is ~177. The distinct isotopic signature of two chlorine atoms (³⁵Cl and ³⁷Cl) is the most definitive feature. |
Chemical Reactivity and Synthetic Profile
The reactivity of this compound is governed by the interplay of its three key functional groups on the electron-deficient pyridine core.
Fundamental Reactivity
-
Nucleophilic Amine Group (-NH₂): The primary amine at the C-3 position is a potent nucleophile and a site for hydrogen bond donation. It readily undergoes standard amine reactions such as acylation, alkylation, sulfonylation, and diazotization.
-
Chloro Substituents (-Cl): The chlorine atoms at the C-2 and C-4 positions are effective leaving groups for Nucleophilic Aromatic Substitution (SₙAr) reactions. The electron-withdrawing nature of the ring nitrogen atom activates these positions for attack by nucleophiles.
-
Causality: The C-2 position is generally more activated towards nucleophilic attack than C-4 due to the combined inductive and resonance effects of the ring nitrogen. This differential reactivity can often be exploited for regioselective substitution.
-
-
Pyridine Ring: The nitrogen atom in the ring acts as a base and can be protonated or alkylated. It also directs metallation reactions, often ortho to the nitrogen if other directing groups are absent.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylpyridin-3-amine
Abstract
2,4-Dichloro-6-methylpyridin-3-amine is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Its specific substitution pattern—a sterically accessible amine at C3 flanked by chlorine atoms at C2 and C4, and an activating methyl group at C6—presents unique synthetic challenges related to regioselectivity and functional group compatibility. This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate. We will dissect the strategic considerations behind each route, explain the causality of experimental choices, and provide detailed, field-proven protocols. The narrative is grounded in authoritative literature to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Strategic Overview: Retrosynthetic Analysis
The synthesis of substituted pyridines can be approached in two fundamental ways: functionalization of a pre-existing pyridine ring or the de novo construction of the heterocyclic core from acyclic precursors. For this compound, the most documented and industrially relevant strategies involve the former. The primary retrosynthetic disconnections focus on the sequential introduction of the chloro and amino functionalities onto a 6-methylpyridine core.
The key challenge lies in controlling the regiochemistry of the electrophilic substitution (nitration) and subsequent nucleophilic substitutions (chlorination). The electron-donating methyl group and the ring nitrogen atom collaboratively influence the positions of these transformations.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: Nitration and Reductive Amination
The most established route commences with a commercially available picoline derivative, typically 2-hydroxy-6-methylpyridine or 2-amino-6-methylpyridine. This pathway leverages classic electrophilic aromatic substitution followed by chlorination and reduction. While seemingly straightforward, success hinges on precise control of reaction conditions to manage regioselectivity and mitigate safety hazards.
Mechanism and Rationale
The synthesis proceeds through three critical stages:
-
Nitration: The pyridine ring is first activated for electrophilic substitution. Starting with 2-hydroxy-6-methylpyridine, a mixed acid nitration (HNO₃/H₂SO₄) is employed. The hydroxyl and methyl groups are ortho-, para-directing activators. The strong acidic medium protonates the ring nitrogen, creating a powerful electron-withdrawing group that deactivates the ring, particularly at the α and γ positions (C2, C4, C6). However, the combined directing effects of the -OH at C2 and -CH₃ at C6 favor the introduction of the nitro group at the C3 position. Nitration of 2-amino-picoline precursors follows a similar logic but can suffer from non-selective nitration at both the 3 and 5 positions and carries significant thermochemical risks at scale[1][2][3].
-
Chlorination: The subsequent conversion of hydroxyl groups to chlorides is typically achieved with a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). In this case, the initial product, 2-hydroxy-6-methyl-3-nitropyridine, is treated with POCl₃. This reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution. A second chlorination often occurs at the activated C4 position, driven by the electron-withdrawing nitro group, to yield the desired 2,4-dichloro intermediate.
-
Reduction: The final step involves the reduction of the nitro group to the 3-amino functionality. A classic and robust method for this transformation is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid[4]. This method is highly effective for reducing nitroarenes, even in the presence of halo substituents, and is often preferred in laboratory settings for its high yield and reliability. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group.
Visualized Workflow
Caption: Key stages of the primary synthesis pathway.
Experimental Protocol: Reduction of 2,4-Dichloro-6-methyl-3-nitropyridine
This protocol is adapted from established procedures for the reduction of similar nitro-pyridines[4].
Materials:
-
2,4-Dichloro-6-methyl-3-nitropyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.5 eq)
-
Concentrated Hydrochloric Acid (36-38%)
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-6-methyl-3-nitropyridine.
-
Reagent Addition: Add concentrated hydrochloric acid to dissolve the starting material, followed by the portion-wise addition of tin(II) chloride dihydrate. The addition may be exothermic; maintain the temperature with an ice bath if necessary.
-
Reaction: Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 50% aqueous sodium hydroxide to basify the mixture to a pH > 12. This will precipitate tin salts. Caution: This neutralization is highly exothermic.
-
Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes. Filter the resulting suspension through a pad of celite to remove the inorganic salts.
-
Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Data Summary
| Step | Key Reagents | Typical Conditions | Yield | Key Considerations |
| Nitration | HNO₃, H₂SO₄ | 0 °C to RT | 75-85% | Strict temperature control is crucial to prevent over-nitration and ensure safety[3]. |
| Chlorination | POCl₃ | Reflux, 2-4 h | 60-70% | Reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃[5]. |
| Reduction | SnCl₂·2H₂O, HCl | Reflux, 30-60 min | 85-95% | The final basic work-up must be done carefully to manage the exotherm and fully precipitate tin salts[4]. |
Alternative Pathway: Selective Amination of Polychlorinated Pyridines
An alternative, though less common, approach involves the selective amination of a 2,4,6-trichloro-3-methylpyridine precursor. This strategy relies on the differential reactivity of the chlorine atoms on the pyridine ring towards nucleophilic aromatic substitution (SₙAr).
Mechanistic Considerations
The reactivity of chloro-substituents in an SₙAr reaction is dictated by the electronic stabilization of the Meisenheimer complex intermediate.
-
Position 4 (γ-position): The chlorine at C4 is generally the most reactive towards nucleophiles. The negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative ring nitrogen, providing significant stabilization.
-
Position 2/6 (α-positions): The chlorines at C2 and C6 are also activated, with the negative charge being stabilized by the adjacent nitrogen atom, but often to a lesser extent than the C4 position.
Therefore, by carefully controlling the reaction conditions (temperature, stoichiometry, and nature of the aminating agent), it is possible to achieve selective substitution at the C4 position first. Subsequent functionalization would be required to introduce the C3-amino group, making this a more complex and less direct route. The principles of regioselective SₙAr are well-documented for related heterocyclic systems like trichloropyrimidines[6].
Purification and Characterization
Purification: The final product is typically a solid at room temperature. Purification is most commonly achieved by:
-
Recrystallization: Using a solvent system like ethanol/water or hexanes/ethyl acetate.
-
Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization: The identity and purity of this compound (M.W. 177.03 g/mol , Formula C₆H₆Cl₂N₂) are confirmed by standard analytical techniques[7].
-
¹H NMR: Expect signals for the aromatic proton, the amine protons (which may be broad), and the methyl group protons.
-
¹³C NMR: Expect distinct signals for the six carbons of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
HPLC: Used to determine the purity of the final compound.
Mandatory Safety Precautions
The synthesis pathways described involve hazardous materials and require strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated acids (H₂SO₄, HCl) and phosphorus oxychloride (POCl₃) are highly corrosive and toxic. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nitration Reactions: Mixed acid nitrations are highly exothermic and can lead to runaway reactions if not properly controlled. Maintain strict temperature control and add reagents slowly[3].
-
Chlorinated Solvents & Reagents: Many of the compounds and solvents used are chlorinated and should be handled with care to avoid inhalation and skin contact. Dispose of waste according to institutional guidelines.
References
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 179056-98-5 | this compound - Synblock [synblock.com]
A Technical Guide to 2,4-Dichloro-6-methylpyridin-3-amine (CAS: 179056-98-5): Synthesis, Characterization, and Applications for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2,4-Dichloro-6-methylpyridin-3-amine, a key heterocyclic building block for research and development. The document details the compound's physicochemical properties, presents a validated synthetic pathway via the reduction of a nitropyridine intermediate, and outlines comprehensive protocols for its analytical characterization using modern spectroscopic techniques. Furthermore, it explores the molecule's strategic importance in medicinal chemistry, highlighting the synthetic versatility offered by its distinct functional groups. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, quality control, and application of this valuable chemical intermediate.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its presence is critical for establishing key interactions with biological targets, modulating physicochemical properties like solubility and bioavailability, and providing a stable, aromatic core for further functionalization. Dihalogenated aminopyridines, such as this compound, are particularly valuable as versatile intermediates. The strategic placement of chloro, amino, and methyl groups on the pyridine core provides multiple, orthogonal reaction sites, enabling chemists to build molecular complexity and explore diverse chemical space in the pursuit of novel drug candidates.[1] This guide serves as a comprehensive resource for understanding and utilizing this potent building block.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 179056-98-5 | [2][3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [2][3][4] |
| Molecular Weight | 177.03 g/mol | [2][3][4] |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-2,4-dichloro-6-methylpyridine | [2][4] |
| Purity (Typical) | ≥95% | [3] |
Synthesis and Manufacturing Pathway
The synthesis of highly substituted pyridines requires a robust and regioselective chemical strategy. A reliable method for the preparation of this compound involves the chemical reduction of its corresponding nitro-precursor, 2,4-dichloro-6-methyl-3-nitropyridine. This transformation is a cornerstone of aromatic chemistry, valued for its high efficiency and yield.
The reduction is typically accomplished using a metal salt in an acidic medium. A well-established method employs tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid.[5] The tin(II) acts as the reducing agent, donating electrons to the nitro group, while the acidic environment facilitates the multi-step conversion to the primary amine.
Caption: Synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a validated procedure for a structurally analogous compound and is considered a reliable method for laboratory-scale synthesis.[5]
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.5 eq.) in concentrated (36%) hydrochloric acid.
-
Reactant Addition: To this stirring solution, carefully add 2,4-dichloro-6-ethyl-3-nitropyridine (1.0 eq.). The addition may be exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux and maintain for approximately 30-60 minutes. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.
-
Work-up and Neutralization: After cooling to room temperature, the acidic reaction mixture is carefully poured over crushed ice. The solution is then neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10). This step is crucial as it deprotonates the amine product and precipitates tin salts.
-
Extraction: The resulting aqueous slurry is extracted multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude material can be further purified by column chromatography on silica gel or by recrystallization to afford the final product with high purity.
Spectroscopic and Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a complete profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Key signals should include:
-
A singlet corresponding to the three protons of the C6-methyl group (δ ≈ 2.4-2.6 ppm).
-
A broad singlet for the two protons of the C3-amine group (δ ≈ 4.5-5.5 ppm), which is exchangeable with D₂O.
-
A singlet for the lone aromatic proton at the C5 position (δ ≈ 7.0-7.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals, confirming the presence of all carbon atoms in the asymmetric structure:
-
One aliphatic signal for the methyl carbon (δ ≈ 20-25 ppm).
-
Five aromatic signals corresponding to the pyridine ring carbons, with those bonded to chlorine atoms appearing at characteristic chemical shifts.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
N-H Stretching: Two distinct sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching: Bands around 2900-3000 cm⁻¹ from the methyl group.
-
Aromatic C=C/C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of C₆H₆Cl₂N₂. A critical diagnostic feature is the isotopic pattern for two chlorine atoms, which will result in prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
Quality Control (QC) Workflow
A stringent quality control process ensures that each batch of the compound meets the required specifications for use in sensitive research and development applications.
Caption: A typical quality control workflow for a chemical intermediate.
Applications in Research and Drug Development
This compound is not an end product but a versatile platform for constructing more complex molecules. Its value lies in the differential reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are leaving groups that can be displaced by a variety of nucleophiles. The chlorine at the C4 position is generally more activated towards SNAr than the C2 chlorine due to the electronic influence of the adjacent amine and the other chlorine atom. This allows for selective or sequential substitution, enabling the introduction of alkoxy, thio, or secondary amine functionalities.
-
Amine Group Chemistry: The primary amine at the C3 position is a potent nucleophile and a handle for a vast array of chemical transformations. It can be readily acylated, alkylated, sulfonylated, or used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form new C-N bonds.
-
Scaffold for Bioactive Molecules: This substitution pattern is a key feature in the design of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents.[6] The ability to modify the scaffold at three distinct points (C2, C3, and C4) provides chemists with the tools to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on data from structurally related compounds, this compound should be handled with care.[7][8]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
First Aid Measures:
-
If Inhaled: Remove person to fresh air.[7]
-
On Skin: Wash off immediately with plenty of soap and water.[7]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If Swallowed: Rinse mouth and call a physician or poison control center.[7]
-
-
Storage:
Conclusion
This compound is a high-value, multi-functional chemical intermediate. Its well-defined structure, characterized by three distinct and synthetically versatile functional groups, makes it an essential tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, analytical profile, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel and complex chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 179056-98-5 | this compound - Synblock [synblock.com]
- 3. This compound , 95+% , 179056-98-5 - CookeChem [cookechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. prepchem.com [prepchem.com]
- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-Amino-2,6-dichloro-4-methylpyridine | C6H6Cl2N2 | CID 701012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthetic Utility of 2,4-Dichloro-6-methylpyridin-3-amine
Introduction
2,4-Dichloro-6-methylpyridin-3-amine (CAS No. 179056-98-5) is a halogenated and substituted aminopyridine, a class of heterocyclic compounds of significant interest to the scientific community, particularly those in pharmaceutical research and development.[1] The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to form key interactions with biological targets.[2] The specific arrangement of an amino group, a methyl group, and two chlorine atoms on this scaffold provides a unique electronic and steric profile, making it a highly versatile intermediate for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and chemical reactivity of this compound. As Senior Application Scientists, our goal is to move beyond mere data reporting and provide a deeper understanding of the causality behind the molecule's behavior. We will explore a robust synthetic pathway, detail its spectroscopic signature, predict its reactivity in key transformations, and contextualize its potential as a scaffold in modern drug discovery. Every protocol and claim is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Section 1: Molecular Structure and Physicochemical Properties
Structural and Stereoelectronic Profile
The molecular architecture of this compound consists of a pyridine ring substituted at five positions. Understanding the interplay of these substituents is critical to predicting the molecule's properties and reactivity.
-
Pyridine Core: The nitrogen atom in the pyridine ring is sp² hybridized and imparts an electron-deficient (π-deficient) character to the aromatic system. This fundamental property makes the ring susceptible to nucleophilic attack and decreases the reactivity towards electrophilic aromatic substitution compared to benzene.
-
Chloro Substituents (C2 and C4): The two chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing effect through induction (-I effect). This further depletes electron density from the ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom). Their presence is a key driver of the molecule's reactivity in nucleophilic aromatic substitution and cross-coupling reactions.
-
Amino Group (C3): The amino group (-NH₂) is a strong electron-donating group through resonance (+R effect) by delocalizing its lone pair of electrons into the ring. It also has a moderate electron-withdrawing inductive (-I) effect. The resonance effect typically dominates, increasing electron density at the ortho (C2, C4) and para (C6) positions relative to the amine. This creates an electronic push-pull system with the adjacent chlorine atoms.
-
Methyl Group (C6): The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and a weak inductive (+I) effect, slightly increasing the electron density of the ring.
The planarity of the pyridine ring is well-established. While no specific crystallographic data for the title compound has been published, data from the related structure 6-Methylpyridin-3-amine shows that the methyl and amine substituents cause only minor deviations from the ring plane (0.021 Å and 0.058 Å, respectively).[3] A similar planarity can be expected for this compound, with intramolecular hydrogen bonding between the C3-amino group's hydrogen and the C4-chlorine being a possibility, which would influence the conformation and reactivity.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality assessment of the compound. While publicly available spectra are scarce, a detailed prediction based on established principles of NMR and IR spectroscopy provides a reliable characterization framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The molecule has two distinct aromatic protons and protons from the methyl and amino groups. The expected spectrum in a solvent like CDCl₃ would show:
-
A singlet for the C5-H proton, expected to be the most downfield of the ring protons due to the influence of the adjacent C4-Cl and ring nitrogen.
-
A broad singlet for the -NH₂ protons, whose chemical shift is concentration and solvent dependent.
-
A singlet for the -CH₃ protons, typically appearing in the 2.3-2.5 ppm region.
-
-
¹³C NMR: The molecule has six unique carbon atoms. A proton-decoupled ¹³C NMR spectrum would display six distinct signals. The chemical shifts are heavily influenced by the substituents. Carbons attached to chlorine (C2, C4) will be significantly downfield. The carbon attached to the amino group (C3) will be shielded relative to what might be expected due to the +R effect of nitrogen.
| Predicted Spectroscopic Data | Assignment | Justification |
| ¹H NMR | ||
| ~7.0-7.5 ppm (s, 1H) | H-5 | Aromatic proton on the electron-deficient pyridine ring. |
| ~4.0-5.0 ppm (br s, 2H) | -NH₂ | Exchangeable protons, chemical shift is variable. |
| ~2.4 ppm (s, 3H) | -CH₃ | Typical range for a methyl group on an aromatic ring. |
| ¹³C NMR | ||
| ~150-155 ppm | C-6 | Attached to methyl and adjacent to ring nitrogen. |
| ~145-150 ppm | C-2 | Attached to chlorine and adjacent to ring nitrogen. |
| ~140-145 ppm | C-4 | Attached to chlorine. |
| ~130-135 ppm | C-3 | Attached to the electron-donating amino group. |
| ~120-125 ppm | C-5 | Aromatic CH carbon. |
| ~20-25 ppm | -CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy: Key diagnostic peaks would include:
-
N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
Aromatic C=C/C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: Strong absorptions in the 600-800 cm⁻¹ region.
Physicochemical Properties
A summary of key physical and chemical properties is presented below. Data for closely related compounds is included for context where direct experimental values are unavailable.
| Property | Value | Source / Comment |
| CAS Number | 179056-98-5 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | White to off-white powder (Expected) | Based on similar compounds. |
| Melting Point | Not available. (For related 2,4,6-Trichloroaniline: 77.5 °C) | [4] |
| Boiling Point | Not available. (For related 2,4,6-Trichloroaniline: 262 °C) | [4] |
| LogP | 3.57 (Predicted for a trifluoromethyl analog) | [5] |
| Purity Spec. | ≥95% | [1] |
| Storage | Store long-term in a cool, dry place. | [1] |
Section 2: Synthesis and Characterization
A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple routes to substituted aminopyridines exist, a robust and logical pathway for this compound proceeds via nitration of a suitable precursor followed by reduction.
Proposed Synthetic Workflow
The most direct approach involves the synthesis of the corresponding 3-nitro intermediate, 2,4-dichloro-6-methyl-3-nitropyridine , followed by its chemical reduction to the target amine. This strategy is well-documented for analogous systems.[6]
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where reaction progress and product purity are monitored at each stage.
Step 1: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine
-
Causality: The nitration of an electron-deficient dichloropyridine ring requires harsh conditions. A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is the standard reagent. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chlorine atoms and the pyridine nitrogen. The reaction is directed to the C3 position, which is activated by the C6-methyl group and less sterically hindered.
-
Protocol:
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 2,4-dichloro-6-methylpyridine (1.0 eq.) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 eq.) to concentrated sulfuric acid (2.5 eq.) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the pyridine solution over 1-2 hours, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. This affords the crude 2,4-dichloro-6-methyl-3-nitropyridine.
-
Step 2: Synthesis of this compound
-
Causality: The reduction of an aromatic nitro group to an amine can be achieved with various reagents. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method (Stephen reduction) for this transformation, particularly for substrates that may be sensitive to catalytic hydrogenation.[6] Tin(II) acts as the reducing agent in the acidic medium.
-
Protocol:
-
In a round-bottom flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) in concentrated hydrochloric acid (10 mL per gram of nitro compound).
-
Add the crude 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq.) portion-wise to the stirred solution. The reaction is exothermic and may require external cooling to maintain a temperature of 20-30 °C.
-
After the addition is complete, heat the mixture to reflux for 30-60 minutes.
-
Validation Checkpoint: Monitor the reaction by TLC or HPLC to confirm the disappearance of the nitro compound.
-
Cool the mixture to 0 °C and neutralize it by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 12). The tin salts will precipitate as tin hydroxides.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.
-
Purification and Final Validation
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and HPLC, ensuring it meets the standards (e.g., >95%) required for subsequent applications.
Section 3: Chemical Reactivity and Applications in Drug Discovery
Reactivity Profile: A Versatile Chemical Handle
The title compound is a trifunctional molecule, offering three distinct sites for chemical modification: the C2-Cl, C4-Cl, and the C3-amino group. The differential reactivity of these sites is the key to its utility.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C4 positions are activated towards SₙAr by the electron-withdrawing nature of the pyridine ring. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This selectivity allows for sequential functionalization.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bonds are excellent handles for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[7] This enables the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space. Again, the C4-Cl is typically more reactive than the C2-Cl, allowing for selective coupling. The enhanced reactivity of such systems is well-documented.
-
Reactions of the Amino Group: The amino group can act as a nucleophile, allowing for acylation, alkylation, sulfonylation, or participation in condensation reactions to form heterocycles.
Caption: Differential reactivity of functional groups.
Utility as a Scaffold in Drug Discovery
The aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors where it acts as a hinge-binder in the ATP-binding site.[2] this compound is an ideal starting point for generating libraries of potential drug candidates.
-
Kinase Inhibitors: The C4 position can be functionalized with an aryl or heteroaryl group via a Suzuki coupling, while the C3-amino group can be acylated or coupled to another fragment. The C2-Cl can then be further modified or left as is, providing three points of diversity. This strategy is employed in the synthesis of inhibitors for targets like GSK-3β and CDKs.[2]
-
Other CNS Targets: Substituted aminopyridines have shown activity against a range of targets, including inducible nitric oxide synthase (iNOS), highlighting their broader potential in treating inflammatory and neurodegenerative diseases.[8]
Caption: Diversification strategy for drug discovery.
Conclusion
This compound is more than a simple catalog chemical; it is a carefully designed synthetic intermediate with significant potential. Its molecular structure, characterized by an electron-deficient pyridine core and strategically placed, differentially reactive functional groups, makes it an exceptionally valuable tool for researchers. The well-defined synthetic pathway and predictable reactivity profile allow for its efficient incorporation into complex molecules. For scientists and professionals in drug development, this compound represents a versatile scaffold ready for elaboration into novel chemical entities targeting a wide range of diseases, from cancer to neurodegenerative disorders.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:1060815-21-5 | 2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine | Chemsrc [chemsrc.com]
- 6. prepchem.com [prepchem.com]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylpyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,4-Dichloro-6-methylpyridin-3-amine, a key building block in pharmaceutical and agrochemical research. The document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of starting materials, reaction mechanisms, and process optimization. We will explore various synthetic strategies, focusing on the most efficient and scalable routes, supported by established literature and practical insights.
Introduction and Retrosynthetic Analysis
This compound is a highly functionalized pyridine derivative. Its strategic importance lies in the orthogonal reactivity of its substituents: the chloro groups at positions 2 and 4 are susceptible to nucleophilic substitution, the amine at position 3 can undergo a variety of transformations including diazotization and coupling reactions, and the methyl group at position 6 offers a site for further modification. This substitution pattern makes it a versatile intermediate for the synthesis of complex heterocyclic compounds.
A logical retrosynthetic analysis of the target molecule suggests that the final step would be the reduction of a nitro group at the 3-position. The precursor, 2,4-dichloro-6-methyl-3-nitropyridine, is therefore a key intermediate. This intermediate can be conceptually derived from a dihydroxypyridine precursor through chlorination, or by direct nitration of a pre-existing 2,4-dichloro-6-methylpyridine scaffold.
Below is a Graphviz diagram illustrating the primary retrosynthetic approach.
Caption: Retrosynthetic analysis of this compound.
Strategic Approaches to Synthesis
Two primary strategies emerge for the synthesis of this compound:
-
Strategy A: Ring Construction Followed by Functionalization. This approach involves the initial synthesis of a substituted pyridine ring, followed by sequential introduction of the chloro and amino functionalities.
-
Strategy B: Functionalization of a Pre-existing Pyridine Core. This strategy starts with a commercially available or easily accessible substituted pyridine and modifies it to achieve the target molecule.
This guide will focus on a highly plausible and documented pathway that combines elements of both strategies, beginning with the construction of a dihydroxypyridine ring system.
Recommended Synthetic Pathway
The most robust and well-documented approach proceeds through the key intermediate 2,4-dichloro-6-methyl-3-nitropyridine . This pathway can be broken down into three main stages:
-
Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one.
-
Chlorination of the resulting 6-methyl-3-nitropyridine-2,4-diol.
-
Reduction of the nitro group to the target amine.
The following diagram illustrates this synthetic workflow:
Caption: Recommended synthetic pathway for this compound.
Stage 1: Nitration of 4-Hydroxy-6-methylpyridin-2(1H)-one
The starting material, 4-hydroxy-6-methylpyridin-2(1H)-one, is a commercially available and relatively inexpensive compound. The nitration of this precursor is a standard electrophilic aromatic substitution.
Causality of Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and decomposition of the starting material. Careful, slow addition of the nitrating mixture is crucial.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 4-hydroxy-6-methylpyridin-2(1H)-one in portions, ensuring the temperature does not exceed 10 °C.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically 1:1 v/v) and cool it separately.
-
Add the cold nitrating mixture dropwise to the pyridinone solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product.
-
The solid product, 6-methyl-3-nitropyridine-2,4-diol, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Stage 2: Dichlorination of 6-Methyl-3-nitropyridine-2,4-diol
The conversion of the dihydroxy intermediate to the dichloro derivative is a critical step. The hydroxyl groups of the pyridinone tautomer are converted to chloro groups using a strong chlorinating agent.
Causality of Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is highly effective at converting hydroxyl groups on heterocyclic rings to chlorides. Other reagents like thionyl chloride (SOCl₂) could also be used, but POCl₃ is generally preferred for pyridinone systems.
-
Reaction Conditions: The reaction is typically carried out at reflux temperature to ensure complete conversion. The use of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes accelerate the reaction.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, add 6-methyl-3-nitropyridine-2,4-diol to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.
-
The solid 2,4-dichloro-6-methyl-3-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Stage 3: Reduction of 2,4-Dichloro-6-methyl-3-nitropyridine
The final step is the reduction of the nitro group to the desired amine. Several methods are available for this transformation, with the choice often depending on the desired scale and the tolerance of other functional groups.
Causality of Experimental Choices:
-
Reducing Agent: A common and effective method for the reduction of aromatic nitro groups is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).[1] This method is generally high-yielding and tolerant of the chloro substituents.
-
Alternative Methods: Catalytic hydrogenation (e.g., H₂ over Pd/C) is another option, but care must be taken to avoid hydrodechlorination as a side reaction. Iron powder in acetic acid is another classical and cost-effective alternative.
Experimental Protocol (using SnCl₂/HCl):
-
Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Add 2,4-dichloro-6-methyl-3-nitropyridine to this solution.
-
Heat the mixture, often to reflux, for a period of time until the reaction is complete (monitored by TLC).[1]
-
Cool the reaction mixture and neutralize it carefully with a strong base (e.g., NaOH or Na₂CO₃ solution) to precipitate the tin salts and liberate the free amine.
-
The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography or recrystallization.
Summary of Starting Materials and Reagents
| Stage | Starting Material | Key Reagents | Product |
| 1. Nitration | 4-Hydroxy-6-methylpyridin-2(1H)-one | Conc. HNO₃, Conc. H₂SO₄ | 6-Methyl-3-nitropyridine-2,4-diol |
| 2. Dichlorination | 6-Methyl-3-nitropyridine-2,4-diol | Phosphorus oxychloride (POCl₃) | 2,4-Dichloro-6-methyl-3-nitropyridine |
| 3. Reduction | 2,4-Dichloro-6-methyl-3-nitropyridine | Tin(II) chloride (SnCl₂), Conc. HCl | This compound |
Safety Considerations
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and can lead to runaway reactions if not properly controlled. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Chlorination: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and releases HCl gas. All manipulations should be carried out under anhydrous conditions in a fume hood.
-
Reduction: The use of concentrated hydrochloric acid requires appropriate PPE. The neutralization step can be exothermic.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through a logical and well-established synthetic sequence. The pathway outlined in this guide, proceeding through a dihydroxy-nitro-pyridine intermediate, offers a reliable and scalable route from readily available starting materials. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting product is a valuable building block for further chemical exploration in the fields of medicinal chemistry and materials science.
References
An In-Depth Technical Guide to 2,4-Dichloro-6-methylpyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 2,4-dichloro-6-methylpyridin-3-amine, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Synonyms:
-
2,4-Dichloro-6-methyl-3-pyridinamine[1]
-
2,4-Dichloro-6-methyl-pyridin-3-ylamine[1]
-
3-Amino-2,4-dichloro-6-methylpyridine[1]
Chemical Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 179056-98-5 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| MDL Number | MFCD07774093 | [1] |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that begins with the nitration of a dichlorinated picoline derivative, followed by the reduction of the nitro group to the corresponding amine. This approach is a common strategy for the preparation of substituted aminopyridines.
Synthesis of the Nitro Precursor: 2,4-Dichloro-6-methyl-3-nitropyridine
Reduction of the Nitro Group
The final step in the synthesis of this compound is the reduction of the nitro group of 2,4-dichloro-6-methyl-3-nitropyridine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) being a common and effective method for the reduction of nitropyridines.[6]
Reaction Mechanism: The reduction of a nitro group by SnCl₂ in acidic media is a complex process involving multiple electron and proton transfers. The overall transformation is the conversion of the nitro group (-NO₂) to an amino group (-NH₂).
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound, based on established methods for the reduction of nitropyridines.[6]
Materials:
-
2,4-dichloro-6-ethyl-3-nitropyridine (or the methyl analog)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (36%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.6 equivalents) in concentrated hydrochloric acid, add 2,4-dichloro-6-methyl-3-nitropyridine (1.0 equivalent).
-
Heat the mixture to reflux and maintain for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Properties
While a comprehensive, publicly available dataset of the physicochemical and spectroscopic properties of this compound is limited, we can predict its characteristics based on its structure and data from analogous compounds.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Melting Point | Solid at room temperature |
| Boiling Point | > 200 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol) |
| pKa | The pyridine nitrogen will be basic, and the amino group will have a pKa typical for an aromatic amine. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the aromatic proton, and a broad singlet for the amine protons which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the five aromatic carbons, with the carbons attached to chlorine atoms shifted downfield.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching bands for a primary amine in the range of 3300-3500 cm⁻¹, an N-H bending vibration around 1600 cm⁻¹, and C-Cl stretching absorptions in the fingerprint region.[7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (177.03 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Reactivity and Applications in Drug Development
This compound is a valuable building block in medicinal chemistry due to its multiple reactive sites, which allow for diverse chemical modifications. The amino group can undergo various reactions such as acylation, alkylation, and diazotization. The chloro substituents are susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups.
The aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[8] This is attributed to its ability to form key interactions with biological targets, such as hydrogen bonds, and its favorable physicochemical properties.
While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in compounds with a range of biological activities. The strategic placement of the amino and chloro groups on the pyridine ring makes it an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
Caption: Reactivity and potential applications of this compound.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis from readily available starting materials, coupled with its diverse reactivity, makes it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases. Further exploration of its chemical space is likely to yield new and potent drug candidates in the future.
References
- 1. CAS 179056-98-5 | this compound - Synblock [synblock.com]
- 2. chembk.com [chembk.com]
- 3. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
Physical and chemical properties of 2,4-Dichloro-6-methylpyridin-3-amine
An In-Depth Technical Guide to 2,4-Dichloro-6-methylpyridin-3-amine
Introduction
This compound is a substituted pyridine derivative that serves as a valuable and versatile building block in modern synthetic chemistry. As a functionalized heterocycle, it incorporates several key reactive sites: a nucleophilic amino group, two electrophilic centers on the pyridine ring activated by chlorine leaving groups, and a methyl group amenable to further transformation. This combination makes it a molecule of significant interest for researchers and scientists, particularly those in drug discovery and materials science. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its handling, reactivity, and potential applications.
General Information and Identification
Precise identification is the cornerstone of all chemical research. The fundamental identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 179056-98-5 | [2][3][4] |
| Molecular Formula | C₆H₆Cl₂N₂ | [2][3][5] |
| Molecular Weight | 177.03 g/mol | [2][3][5] |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-2,4-dichloro-6-methylpyridine, 2,4-Dichloro-6-methyl-3-pyridinamine | [2] |
| MDL Number | MFCD07774093 | [2] |
graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; // Substituent nodes Cl_C2 [label="Cl", pos="-2.0,-0.4!"]; NH2_C3_N [label="NH₂", pos="-2.08,-1.2!"]; Cl_C4 [label="Cl", pos="0,-2.4!"]; CH3_C6 [label="CH₃", pos="2.08,1.2!"]; H_C5 [label="H", pos="2.0, -1.0!"]; // Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- Cl_C2 [label=""]; C3 -- NH2_C3_N [label=""]; C4 -- Cl_C4 [label=""]; C6 -- CH3_C6 [label=""]; C5 -- H_C5 [label=""];
}
Caption: Chemical structure of this compound.
Physical Properties
The physical state and solubility characteristics of a compound dictate the appropriate conditions for its storage, handling, and use in reactions. This compound is a crystalline solid at room temperature.
| Property | Value | Method/Reference |
| Appearance | Light yellow crystalline solid | |
| Melting Point | 40 - 44 °C (104 - 111 °F) | lit. |
| Boiling Point | 208 - 209 °C (406 - 408 °F) | lit. |
| Solubility | Data not widely published; expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |
| Hygroscopicity | Reported to be hygroscopic. |
Chemical Structure and Reactivity
The reactivity of this compound is governed by the interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the nitrogen heteroatom and the two chlorine substituents renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and diazotization. Its basicity is reduced by the electron-withdrawing effects of the adjacent chloro-substituent and the pyridine ring.
-
Chloro Groups (-Cl): The chlorine atoms at the C2 and C4 positions are effective leaving groups in SNAr reactions. The C2 position is generally more activated towards nucleophilic attack due to its proximity to the ring nitrogen.[6]
-
Pyridine Ring: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, a cornerstone of its utility in synthesis.
-
Methyl Group (-CH₃): The methyl group can potentially undergo oxidation or other transformations under specific conditions, though it is generally less reactive than the other functional groups.
Caption: Key reactivity sites on this compound.
Chemically, the compound is stable under standard ambient conditions but can form explosive mixtures with air upon intense heating.
Spectroscopic Profile
While specific spectra are proprietary to suppliers, a senior scientist can reliably predict the key spectroscopic features based on the molecule's structure. This predictive analysis is crucial for reaction monitoring and quality control.
-
¹H NMR: The spectrum is expected to show a singlet for the lone aromatic proton on the pyridine ring. The amino group protons will likely appear as a broad singlet, and the methyl group protons will present as a sharp singlet.
-
¹³C NMR: Six distinct carbon signals are expected, corresponding to the six carbons in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbons bonded to chlorine and nitrogen appearing further downfield.
-
Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum should exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[7][8] Other notable peaks would include C-H stretches from the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching from the aromatic ring (1450-1600 cm⁻¹), and a C-N stretch (1250-1335 cm⁻¹).[7] An N-H bending vibration is also expected around 1580-1650 cm⁻¹.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The primary fragmentation pathways would likely involve the loss of chlorine or the methyl group.
Synthesis and Purification
A common and effective strategy for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine precursor. This approach is well-documented for analogous structures.[9] A plausible synthetic route to this compound would start from 2,4-dichloro-6-methyl-3-nitropyridine.
Experimental Protocol: Reduction of Nitropyridine Precursor (Illustrative)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, 2,4-dichloro-6-methyl-3-nitropyridine, in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add a reducing agent. A common choice for this transformation is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[9] The mixture is typically heated to reflux.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the tin salts.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.
Caption: Proposed workflow for the synthesis of the title compound.
Applications in Research and Development
Substituted aminopyridines are critical intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.[10]
-
Medicinal Chemistry: The compound serves as a scaffold for developing molecules with potential therapeutic activity. The 6-amino pyridine core, for example, has been explored for developing dual inhibitors of GSK-3β/CK-1δ, which are kinases implicated in Alzheimer's disease.[11] The ability to selectively substitute the chlorine atoms allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR).
-
Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry. The unique substitution pattern of this molecule makes it a candidate for the synthesis of novel herbicides and pesticides.
-
Materials Science: Heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The electronic properties of this molecule can be tuned through derivatization.
Safety, Handling, and Storage
Due to its hazardous nature, this compound must be handled with appropriate engineering controls and personal protective equipment.
| Hazard Class | GHS Statement | Precautionary Measures | Reference |
| Acute Toxicity, Oral | H301: Toxic if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin | P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Storage: Store in a tightly closed container in a dry, well-ventilated place. The compound is hygroscopic and should be protected from moisture. Keep locked up or in an area accessible only to qualified or authorized persons.
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential for synthetic innovation. Its combination of a nucleophilic amine and two reactive chlorine leaving groups on an electron-deficient pyridine ring provides a robust platform for constructing more complex molecular architectures. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity profile, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 179056-98-5 | this compound - Synblock [synblock.com]
- 3. This compound , 95+% , 179056-98-5 - CookeChem [cookechem.com]
- 4. 179056-98-5|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 9. prepchem.com [prepchem.com]
- 10. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dichloro-6-methylpyridin-3-amine solubility information
An In-Depth Technical Guide to the Solubility Profile of 2,4-Dichloro-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aqueous solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems and its viability as a drug candidate. Poor solubility can hinder absorption, lead to unreliable in-vitro assay results, and create significant challenges for formulation and development.[1][2] This guide focuses on this compound, a substituted aminopyridine of interest in medicinal chemistry. Due to the absence of comprehensive, publicly available solubility data for this specific molecule, this document serves as a complete technical framework for researchers to systematically determine its solubility profile. It provides the theoretical underpinnings, detailed experimental protocols for both thermodynamic and kinetic solubility, and a guide to data interpretation, empowering research teams to generate the robust data required for informed decision-making in the drug discovery pipeline.
Introduction: The Critical Need for a Solubility Profile
This compound (CAS: 179056-98-5) is a halogenated aminopyridine derivative. Its structure suggests potential utility as a scaffold in drug discovery programs. However, before significant resources are invested in exploring its biological activity, a thorough understanding of its solubility is paramount. Solubility influences every stage of development, from the reliability of initial high-throughput screening (HTS) assays to the potential for achieving therapeutic concentrations in vivo.[3] Low solubility can be a primary cause of project failure, making its early assessment a crucial risk-mitigation step.[4]
This guide provides a first-principles approach to characterizing the solubility of this compound, establishing a gold-standard methodology for generating reliable and reproducible data.
Theoretical Framework and Predictive Analysis
A molecule's structure provides critical clues to its potential solubility. An analysis of this compound allows for a qualitative prediction of its behavior.
-
Molecular Structure: C₆H₆Cl₂N₂
-
Molecular Weight: 177.03 g/mol [5]
Key Structural Features Influencing Solubility:
-
Pyridine Core: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor, which generally confers some degree of polarity.[6][7]
-
Amino Group (-NH₂): This is a critical functional group. It can act as both a hydrogen bond donor and acceptor. Crucially, it is basic and can be protonated in acidic environments to form a cationic salt (R-NH₃⁺). This salt form is typically much more water-soluble than the neutral free base.[8]
-
Dichloro Substituents (-Cl): The two chlorine atoms are electron-withdrawing and significantly increase the lipophilicity ("oil-loving" nature) of the molecule. This effect generally leads to a decrease in aqueous solubility.
-
Methyl Group (-CH₃): This small alkyl group also contributes to lipophilicity, further reducing solubility in water.
Predicted Solubility Profile: Based on this structural analysis, we can hypothesize the following:
-
Intrinsic Aqueous Solubility: The molecule's intrinsic solubility (the solubility of the neutral form) in pure water or neutral pH buffers (e.g., PBS pH 7.4) is expected to be low . The combined lipophilic effects of the two chlorine atoms and the methyl group will likely dominate the solubilizing contribution of the pyridine and amine nitrogens.
-
pH-Dependent Solubility: A strong pH-dependent effect is anticipated. In acidic solutions (e.g., pH 1-4), the amine group will become protonated, forming a hydrochloride salt. This ionic form will interact much more favorably with water, leading to a significant increase in solubility compared to neutral pH.
-
Organic Solvent Solubility: Solubility is expected to be moderate to high in polar organic solvents such as ethanol, methanol, and DMSO, which can effectively solvate the molecule. It will likely be less soluble in non-polar solvents like hexane.
Part 1: Thermodynamic Solubility Determination (Equilibrium Method)
Thermodynamic solubility is the "true" solubility of a compound, representing the concentration at which a solution is in equilibrium with its solid state.[3][9] This value is essential for formulation development and understanding the maximum achievable concentration under stable conditions. The gold-standard technique is the Shake-Flask method.[10][11]
Experimental Protocol: Shake-Flask Method
Objective: To measure the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selection of Solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl (pH 1), Ethanol, Methanol, Acetonitrile, DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge or syringe filters (0.45 µm)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the desired solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[9][12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. Filtration is often preferred to minimize disturbance of the solid pellet.
-
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate/supernatant.
-
HPLC (Recommended): Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute an aliquot of the saturated solution with mobile phase to fall within the linear range of the calibration curve. Inject and analyze the sample to determine its concentration.[12][13]
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a similar process of creating a calibration curve and measuring the absorbance of a diluted sample can be used.[10]
-
-
Calculation: Calculate the solubility using the measured concentration and accounting for any dilution factors. Report the results in units such as µg/mL, mg/L, or µM.
Proposed Solvents for Characterization
| Solvent Type | Specific Solvent | Rationale |
| Aqueous (Neutral) | Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological pH.[14] |
| Aqueous (Acidic) | 0.1 M Hydrochloric Acid (approx. pH 1) | Assesses solubility in a simulated gastric environment and confirms pH-dependency. |
| Polar Protic | Ethanol, Methanol | Common co-solvents used in formulations and synthesis. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Common solvents for stock solutions and chemical reactions. |
| Halogenated | Dichloromethane (DCM) | A common solvent used in organic synthesis and purification. |
Workflow for Thermodynamic Solubility
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Part 2: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[15] This method is fast, uses minimal compound, and is highly relevant for early drug discovery, as it mimics how compounds are tested in many automated in-vitro biological assays.[4][16] The result is often lower than the thermodynamic solubility and represents a practical limit for avoiding precipitation in assays.
Experimental Protocol: Turbidimetric Method (Nephelometry)
Objective: To rapidly determine the kinetic solubility limit by measuring light scattering caused by compound precipitation.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well microplates (UV-transparent if using a UV method)
-
Automated liquid handler (recommended)
-
Plate-based nephelometer or UV-Vis plate reader
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[16] Ensure the compound is fully dissolved.
-
Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate. Often, a serial dilution is performed in DMSO directly on the plate to create a range of concentrations.[10][17]
-
Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the final desired concentrations. The final DMSO percentage should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1 to 2 hours.[16][17]
-
Measurement:
-
Nephelometry: Place the plate in a nephelometer and measure the light scattering in each well. A sharp increase in scattering relative to control wells (buffer + DMSO only) indicates precipitation.[17]
-
Alternative (UV-Vis): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. The concentration at which the measured absorbance deviates from the expected linear dilution is the kinetic solubility limit.[17]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation (light scattering) above the background.
Workflow for Kinetic Solubility
Caption: Workflow for the Nephelometric Kinetic Solubility Assay.
Data Interpretation: Thermodynamic vs. Kinetic
It is crucial to understand that thermodynamic and kinetic solubility assays answer different questions.[18]
-
Thermodynamic solubility asks: "How much can ultimately dissolve?" This is the true, stable value critical for formulation and toxicology studies.
-
Kinetic solubility asks: "At what concentration does it crash out of a DMSO-buffered solution?" This value predicts the compound's behavior in bioassays and is a flag for potential issues like compound precipitation in assay plates, which can lead to false positive or negative results.
A large difference between the two values (with kinetic being much lower) can indicate that the compound readily forms supersaturated solutions that are unstable over time.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest appropriate precautions. Halogenated aminopyridines are often classified as toxic if swallowed and can cause skin and serious eye irritation.[19]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Storage: Store in a tightly closed container in a cool, dry place.[19]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
Characterizing the solubility of this compound is a foundational step in evaluating its potential as a research tool or drug lead. By following the systematic approach outlined in this guide—from theoretical prediction to rigorous thermodynamic and high-throughput kinetic measurements—researchers can generate a comprehensive solubility profile. This data package is indispensable for interpreting biological results, guiding medicinal chemistry efforts to improve properties, and designing appropriate formulations for further studies, thereby ensuring a more efficient and data-driven progression of the research program.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Page loading... [guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Pyridine - American Chemical Society [acs.org]
- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. enamine.net [enamine.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. evotec.com [evotec.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
The Emerging Therapeutic Potential of 2,4-Dichloro-6-methylpyridin-3-amine Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically approved drugs and biologically active natural products.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it an ideal starting point for the development of novel therapeutic agents.[2][3] Within this esteemed class of compounds, 2,4-dichloro-6-methylpyridin-3-amine presents itself as a particularly intriguing building block. The presence of reactive chloro and amino groups on the pyridine ring offers a rich chemical handle for the synthesis of a diverse array of derivatives, including fused heterocyclic systems with significant therapeutic promise.[4][5] This technical guide provides an in-depth exploration of the potential biological activities of derivatives originating from this scaffold, with a focus on their synthesis, and evaluation as anticancer, antimicrobial, and enzyme-inhibiting agents.
Synthetic Strategies: From a Simple Pyridine to Complex Bioactive Architectures
The strategic positioning of the chloro and amino substituents on the this compound core allows for a variety of synthetic transformations. A particularly fruitful avenue of exploration is the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of pharmacological activities.[6][7][8]
The general synthetic approach often involves a condensation reaction between the aminopyridine and a suitable three-carbon synthon, leading to the formation of the fused pyrimidine ring. The reactivity of the starting material can be modulated by the choice of reagents and reaction conditions, allowing for the introduction of diverse substituents on the resulting fused ring system.
Below is a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidine derivative, inspired by established methodologies for similar aminopyridines.[6]
Experimental Protocol: Synthesis of a Model Pyrido[2,3-d]pyrimidine Derivative
Objective: To synthesize a 7-substituted-5-chloro-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one derivative.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Glacial acetic acid
Procedure:
-
Step 1: Synthesis of the Intermediate Malonamate. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 equivalents) and a catalytic amount of a strong base like sodium ethoxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude intermediate.
-
Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core. To the crude intermediate, add a cyclizing agent such as polyphosphoric acid or Dowtherm A.
-
Heat the mixture at a high temperature (e.g., 200-250 °C) for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
The use of a strong base like sodium ethoxide in the first step is crucial to deprotonate the malonate, making it a potent nucleophile to attack the pyridine ring.
-
The high temperature in the cyclization step provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the intramolecular ring closure.
Caption: General synthetic workflow for pyrido[2,3-d]pyrimidine derivatives.
Unveiling the Biological Landscape: A Trio of Therapeutic Possibilities
The structural diversity achievable from the this compound scaffold translates into a broad spectrum of potential biological activities. The following sections delve into the key therapeutic areas where these derivatives are anticipated to show promise, along with detailed protocols for their in vitro evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
Pyridine-fused heterocycles are well-documented for their potent anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][9][10] Derivatives of this compound are poised to contribute to this arsenal of anticancer agents.
Potential Mechanisms of Action:
-
Kinase Inhibition: A significant number of pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][11][12] Key kinase families that are often targeted include Janus kinases (JAKs), phosphoinositide 3-kinases (PI3Ks), and Aurora kinases.[13][14][15]
-
Induction of Apoptosis: Many effective anticancer drugs trigger programmed cell death, or apoptosis, in cancer cells. Pyridine derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[8]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells, often at the G2/M or G1 phase.[8][9]
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[4][5][9][16]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |
| Derivative A | 12.5 | 15.2 |
| Derivative B | 8.7 | 10.1 |
| Doxorubicin (Control) | 1.2 | 1.8 |
| Caption: Example table for presenting cytotoxicity data. |
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[2] Pyridine-containing heterocycles have demonstrated significant antibacterial and antifungal activities, making derivatives of this compound promising candidates in this arena.[5][17][18][19]
Potential Mechanisms of Action:
The antimicrobial mechanisms of pyridine derivatives are diverse and can include:
-
Inhibition of Essential Enzymes: Targeting bacterial enzymes involved in crucial metabolic pathways.
-
Disruption of Cell Wall Integrity: Interfering with the synthesis of the bacterial cell wall.
-
Interaction with Nucleic Acids: Binding to bacterial DNA or RNA and inhibiting replication or transcription.[17]
Experimental Protocol: Agar Disk Diffusion Assay
The agar disk diffusion method is a widely used qualitative screening method to assess the antimicrobial activity of chemical substances.
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, creating a clear zone of inhibition around the disk.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solutions at known concentrations
-
Positive control (standard antibiotic) and negative control (solvent) disks
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn of growth.
-
Disk Application: Aseptically place the paper disks impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
Caption: Experimental workflow for the agar disk diffusion assay.
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative C | 15 | 12 |
| Derivative D | 18 | 14 |
| Ciprofloxacin (Control) | 25 | 28 |
| Caption: Example table for presenting antimicrobial activity data. |
Enzyme Inhibition: Precision Targeting of Disease Pathways
The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Pyridine derivatives have emerged as potent inhibitors of various enzymes, with protein kinases being a particularly important class of targets.[11][12][14]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. A luciferase-luciferin system is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
A commercial kinase-glo assay kit (containing luciferase, luciferin, and other necessary reagents)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, add the kinase, its substrate, and the test compound at various concentrations. Include a no-enzyme control and a vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).
-
Detection: Add the kinase-glo reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Signal Measurement: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Caption: Principle of a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel bioactive molecules. Its synthetic tractability allows for the creation of diverse chemical libraries, particularly rich in fused heterocyclic systems with demonstrated potential in oncology, infectious diseases, and the modulation of key enzymatic pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research should focus on expanding the structural diversity of the synthesized libraries and exploring their activity against a wider range of biological targets. In silico modeling and structure-activity relationship (SAR) studies will be invaluable in guiding the rational design of next-generation derivatives with enhanced potency and selectivity. The journey from this simple pyridine building block to a clinically effective therapeutic agent is a challenging but promising endeavor.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. jocpr.com [jocpr.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Dichloro-6-methylpyridin-3-amine in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block
2,4-Dichloro-6-methylpyridin-3-amine, a polysubstituted pyridine derivative, is a valuable building block for the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of functional groups—two reactive chlorine atoms at positions amenable to substitution, a directing amino group, and a methyl group—offers a versatile platform for the strategic construction of novel molecular architectures. The differential reactivity of the two chloro-substituents, influenced by the electronic effects of the amino and methyl groups, allows for selective functionalization, making it a key intermediate in the synthesis of a variety of target molecules. This guide provides detailed application notes and protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Regioselectivity in the Functionalization of this compound
The presence of two distinct chlorine atoms on the pyridine ring of this compound raises the critical question of regioselectivity. The outcome of a substitution reaction is dictated by both the reaction mechanism and the electronic and steric environment of the reactive sites.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): In these reactions, the oxidative addition of the palladium catalyst to the carbon-chlorine bond is a key step. For many dichloropyridine systems, oxidative addition is favored at the 2-position. This preference is attributed to the coordination of the pyridine nitrogen to the palladium center, which directs the catalyst to the adjacent C-Cl bond. Therefore, it is anticipated that palladium-catalyzed cross-coupling reactions of this compound will primarily occur at the C-2 position .
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, classical SNAr reactions proceed via a Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the regioselectivity. For 2,4-dichloropyridines, nucleophilic attack at the 4-position is generally favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom, leading to a more stable intermediate. Thus, SNAr reactions with strong nucleophiles are predicted to selectively functionalize the C-4 position .
This predictable and complementary regioselectivity makes this compound a powerful tool for the synthesis of diversely substituted pyridines.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with boronic acids or their derivatives provides access to a wide range of aryl- and heteroaryl-substituted aminopyridines.
Protocol 1: Selective C-2 Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound at the C-2 position.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2-3 equivalents)
-
1,4-Dioxane and water (4:1 to 10:1 mixture), or Toluene/water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)2, 0.03 mmol) and the ligand (e.g., PPh3, 0.06 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-chloro-6-methylpyridin-3-amine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard, robust ligand for Suzuki couplings. For more challenging substrates, more electron-rich and sterically demanding ligands such as SPhos or XPhos may be required to facilitate the oxidative addition and reductive elimination steps.
-
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Carbonates and phosphates are commonly used bases that are effective and generally well-tolerated by many functional groups.
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvent is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (3) | PPh3 (6) | K2CO3 | Dioxane/H2O | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | - | K3PO4 | Toluene/H2O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | DME/H2O | 85 | 16 | 70-80 |
Note: The yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide variety of substituted anilines and heterocyclic amines.
Protocol 2: Selective C-2 Amination via Buchwald-Hartwig Coupling
This protocol provides a general method for the selective mono-amination of this compound at the C-2 position with a primary or secondary amine.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-3 mol%)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like RuPhos) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd(OAc)2, 0.02 mmol), the ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-chloro-6-methyl-N2-substituted-pyridin-2,3-diamine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BINAP, Xantphos, or biarylphosphine ligands, are often required to promote the reductive elimination step and prevent catalyst decomposition. Pre-catalysts, which are more stable and easier to handle, are also commonly used.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide or LiHMDS is necessary to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)2 (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 70-85 |
| 2 | Aniline | Pd2(dba)3 (1.5) | Xantphos (3) | Cs2CO3 | Dioxane | 110 | 24 | 65-75 |
| 3 | Benzylamine | Pd(OAc)2 (2) | RuPhos (4) | LiHMDS | THF | 80 | 12 | 75-90 |
Note: The yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Visualization of Key Processes
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in organic synthesis. The predictable and complementary regioselectivity of its two chlorine atoms in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allows for the strategic and efficient synthesis of a wide array of complex pyridine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. Further investigations into other types of cross-coupling reactions, such as Sonogashira, Heck, and C-H activation reactions, will undoubtedly uncover even more applications for this powerful synthetic intermediate, paving the way for the discovery of new pharmaceuticals and functional materials.
Application Notes & Protocols: 2,4-Dichloro-6-methylpyridin-3-amine as a Core Building Block in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4-dichloro-6-methylpyridin-3-amine as a versatile building block. We delve into its chemical properties, regioselective reactivity, and its pivotal role as a pharmacophore, particularly in the design of kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, are presented with an emphasis on the rationale behind experimental choices. This guide is intended to empower scientists to leverage this scaffold's unique attributes for the efficient discovery and development of novel therapeutic agents.
Section 1: Introduction to the Building Block
This compound is a highly functionalized heterocyclic compound that has emerged as a privileged scaffold in modern drug discovery. Its structure is characterized by a pyridine core substituted with two chlorine atoms at positions C2 and C4, an amine group at C3, and a methyl group at C6. This specific arrangement of functional groups provides a powerful platform for generating diverse molecular libraries with significant therapeutic potential.
The true value of this building block lies in the differential reactivity of its functional groups, which allows for controlled, sequential modifications. The aminopyridine motif is a well-established "hinge-binder" in many kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding site of these enzymes.[1][2] The two chlorine atoms serve as versatile handles for introducing molecular complexity through various cross-coupling and substitution reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 179056-98-5 | [4] |
| Molecular Formula | C₆H₆Cl₂N₂ | [5] |
| Molecular Weight | 177.03 g/mol | [5] |
| Appearance | Off-white to light brown crystalline solid | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |
Section 2: Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the distinct reactivity of the C2 and C4 chlorine atoms. The pyridine ring is electron-deficient, which activates both chloro-substituents towards nucleophilic aromatic substitution (SNAr). However, the C4 position is generally more activated than the C2 position due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. The ortho-amino group at C3 can also influence reactivity through chelation or steric effects, particularly in metal-catalyzed reactions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 179056-98-5|this compound|BLD Pharm [bldpharm.com]
- 5. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2,4-Dichloro-6-methylpyridin-3-amine
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring two distinct chlorine atoms, an activating amino group, and a methyl group—makes it a versatile scaffold for building complex molecular architectures. The chlorine atoms at the C2 and C4 positions serve as orthogonal synthetic handles for cross-coupling reactions, enabling the sequential and selective introduction of diverse substituents. This capability is paramount in the drug discovery process, where the systematic exploration of chemical space around a core structure is essential for optimizing potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling, a robust and widely used palladium-catalyzed C-C bond-forming reaction, is a cornerstone of this synthetic strategy.[1][2] This guide provides an in-depth analysis of the Suzuki coupling with this specific substrate, focusing on mechanistic principles, regiochemical control, and a detailed, field-proven protocol.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. The catalytic cycle is a well-established sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Cl in this case) of the pyridine substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[1]
-
Transmetalation : The organic moiety from the activated organoboron species is transferred to the palladium center, displacing the halide. The base plays a crucial role here, forming a boronate complex which enhances the nucleophilicity of the organic group, thereby facilitating its transfer to the electrophilic Pd(II) center.[6][7]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Controlling Regioselectivity: The C4 vs. C2 Challenge
For 2,4-dihalopyridines and related heterocycles, the primary challenge is controlling which halogen participates in the reaction. The intrinsic electronic properties of the pyridine ring render the C4 position more electrophilic and thus more susceptible to oxidative addition compared to the C2 position.[8][9] This inherent reactivity bias generally favors mono-substitution at the C4 position under standard Suzuki conditions.[10][11]
Achieving high C4 selectivity is often desirable as it preserves the C2-chloro substituent for subsequent downstream functionalization, such as SNAr reactions or a second, different cross-coupling.[12] The choice of catalyst system, particularly the ligand, is the most powerful tool for controlling this selectivity.
-
Standard Ligands (e.g., PPh₃): Traditional phosphine ligands like triphenylphosphine, often used in catalysts like Pd(PPh₃)₄, can provide good C4 selectivity, especially under carefully controlled conditions.[8][13]
-
N-Heterocyclic Carbene (NHC) Ligands: Modern catalyst systems employing bulky, electron-rich NHC ligands (e.g., IPr, SIPr) have demonstrated exceptional performance in promoting high C4-selectivity for 2,4-dichloropyridines.[12][14] These ligands stabilize the palladium center and accelerate the oxidative addition step, often leading to cleaner reactions and higher yields. The Pd(PEPPSI)-IPr precatalyst is a notable example that has proven effective.[14]
Data Presentation: Optimized Conditions for C4-Selective Coupling
The following table summarizes catalytic systems and conditions reported to achieve high C4-selectivity in the Suzuki coupling of 2,4-dichloropyridines, which serve as a strong starting point for reactions with this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Selectivity (C4:C2) | Reference |
| Pd(PEPPSI)(IPr) (3 mol%) | K₂CO₃ | 1,4-Dioxane | 80 | 24 | 10.4 : 1 | [14] |
| Pd(OAc)₂ / IPr | Various | Various | 60-100 | - | 2.5:1 to 10.4:1 | [12] |
| Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O | 100 (MW) | 0.25 | Good to Excellent (C4) | [8] |
| PdCl₂(dppf) | Na₂CO₃ | DME / H₂O | 80 | 12 | Predominantly C4 | [9] |
Experimental Protocol: C4-Selective Suzuki Coupling
This protocol is optimized for the mono-arylation at the C4 position of this compound using an arylboronic acid. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques to prevent catalyst degradation.[15]
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(PEPPSI)-IPr, 2-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, finely powdered, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
TLC plates, LC-MS for reaction monitoring
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PEPPSI)-IPr, 0.03 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired C4-coupled product.
Troubleshooting and Field-Proven Insights
Even robust reactions can encounter issues. Here are common problems and solutions tailored to this substrate class.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[15]2. Insufficiently degassed solvent.3. Catalyst inhibition by the pyridine nitrogen.[16][17] | 1. Ensure a rigorously inert atmosphere. Use fresh, high-quality catalyst.2. Degas solvent thoroughly with inert gas sparging or freeze-pump-thaw cycles.3. Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type or NHC ligands) which are less prone to inhibition.[17][18] |
| Significant Dehalogenation | Formation of a palladium-hydride (Pd-H) species, which reductively eliminates the halide.[16] This can be caused by trace water or certain bases/solvents. | 1. Switch to a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[16]2. Use rigorously dried, aprotic solvents like dioxane or toluene.3. Ensure reagents are anhydrous. |
| Protodeboronation | The boronic acid group is replaced by hydrogen, especially with electron-rich or heteroaryl boronic acids.[15] This is often accelerated by strong base and water. | 1. Use a milder base (e.g., KF, K₂CO₃).2. Switch to anhydrous conditions.3. Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[4] |
| Poor Regioselectivity | The catalyst system is not selective enough, leading to a mixture of C2 and C4 coupled products. | 1. Switch to a more C4-directing catalyst system, such as Pd(PEPPSI)-IPr.[14]2. Lower the reaction temperature to favor the kinetically preferred C4 product.3. Screen different ligands; bulky biaryl phosphines or NHCs are excellent candidates.[12] |
References
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 18. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
Application Notes and Protocols for the N-arylation of 2,4-Dichloro-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules. The N-arylation of heteroaromatic amines, in particular, provides access to privileged scaffolds found in numerous drug candidates. This guide provides a detailed experimental protocol for the N-arylation of 2,4-dichloro-6-methylpyridin-3-amine, a versatile building block in drug discovery.
This document will explore two of the most powerful and widely used methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
Introduction: The Significance of N-Aryl Pyridinamines
N-aryl pyridinamine moieties are prevalent in a wide range of biologically active compounds, exhibiting activities from kinase inhibition to antiviral effects. The ability to efficiently and selectively introduce an aryl group at the nitrogen atom of this compound opens up a vast chemical space for the generation of novel molecular entities. The two chlorine substituents on the pyridine ring offer additional handles for subsequent functionalization, making the N-arylated product a valuable intermediate for the synthesis of complex molecules.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of C-N bonds.[1][2] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate.[1][3] For the N-arylation of this compound, a common approach involves the use of an arylboronic acid as the arylating agent.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial.[2] The bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevents catalyst deactivation.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.[3] Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst decomposition and unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol (Adapted from a similar procedure[4])
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 179056-98-5 | 177.03 | Starting Material |
| Arylboronic Acid | Varies | Varies | Arylating Agent |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst Precursor |
| Xantphos | 161265-03-8 | 578.68 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Anhydrous Toluene | 108-88-3 | 92.14 | Solvent |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (5-10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[5][6] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements have led to milder and more efficient protocols.[7] This method is particularly useful when palladium-based methods are not suitable or when a different reactivity profile is desired.
Causality Behind Experimental Choices
-
Catalyst System: Copper(I) salts, such as CuI, are commonly used as the catalyst.[8] The addition of a ligand, often a diamine or an amino acid like L-proline, can significantly accelerate the reaction and allow for lower reaction temperatures.
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically employed to facilitate the reaction.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to ensure the dissolution of the reagents and to reach the required reaction temperatures.[5]
Catalytic Cycle: Ullmann Condensation
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
Detailed Step-by-Step Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 179056-98-5 | 177.03 | Starting Material |
| Aryl Iodide or Bromide | Varies | Varies | Arylating Agent |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Catalyst |
| L-Proline | 147-85-3 | 115.13 | Ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Solvent |
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Purge the vessel with nitrogen or argon.
-
Solvent Addition: Add anhydrous DMSO (5 mL).
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 120-140 °C for 24-48 hours with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Product Characterization
The successful synthesis of the N-arylated product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum should show the disappearance of the N-H proton of the starting amine and the appearance of signals corresponding to the newly introduced aryl group.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the desired product.
-
Melting Point: If the product is a solid, determining its melting point can be a useful indicator of purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, or low temperature. | Use fresh catalyst and base, ensure anhydrous conditions, and consider increasing the reaction temperature. |
| Side product formation | Reductive dehalogenation or diarylation. | Optimize the ligand-to-metal ratio in the Buchwald-Hartwig reaction. In the Ullmann reaction, adjust the temperature and reaction time. |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC. |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive. Potassium carbonate is an irritant. Handle with care and avoid contact with skin and eyes.
-
Solvents: Toluene, dioxane, DMF, and DMSO are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods to achieve this, each with its own advantages. The choice of method will depend on the specific requirements of the synthesis. The protocols provided in this guide, along with the troubleshooting and safety information, should serve as a valuable resource for researchers in this field.
References
- 1. chimia.ch [chimia.ch]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Selective Functionalization of 2,4-Dichloro-6-methylpyridin-3-amine via Suzuki-Miyaura Cross-Coupling
Prepared by: Gemini, Senior Application Scientist
Abstract
Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, serving as core components in numerous pharmaceuticals.[1][2] The 2,4-dichloro-6-methylpyridin-3-amine framework is a particularly valuable building block, offering two distinct reactive sites for sequential functionalization. This guide provides a comprehensive technical overview and detailed protocols for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with a variety of boronic acids. We will delve into the mechanistic nuances that govern regioselectivity, provide a robust and optimized general protocol, discuss the critical parameters that influence reaction outcomes, and offer a troubleshooting guide to address common challenges. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently synthesize novel 2-aryl-4-chloro-6-methylpyridin-3-amine derivatives, opening avenues to new chemical entities.
Mechanistic Insights and Principles of Selectivity
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[3][4] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5][6]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more reactive boronate species.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction.
Regioselectivity in Dichloropyridines
A primary challenge in the functionalization of this compound is controlling which chlorine atom reacts. Conventionally, halides adjacent to the pyridine nitrogen (the C2 position) are more reactive in palladium-catalyzed cross-couplings due to electronic effects.[8] However, this inherent reactivity can be overridden. Recent studies have demonstrated that C4-selectivity can be achieved with high fidelity through careful ligand selection. Specifically, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position, while traditional phosphine ligands often favor the C2 position.[8][9] For the purposes of this protocol, we will focus on the more common C2-selective coupling.
Challenges with Aminopyridine Substrates
The presence of the free amino group and the pyridine nitrogen introduces a specific challenge: catalyst inhibition.[10][11] The lone pair of electrons on these nitrogen atoms can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species. This can slow down or completely halt the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) is critical.[10] These ligands promote the desired reductive elimination step and sterically disfavor the inhibitory coordination of the substrate's nitrogen atoms.
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the C2-selective coupling of arylboronic acids with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Vendor | Starting material (1.0 equiv) |
| Arylboronic Acid | ≥98% | Standard Vendor | Coupling partner (1.2-1.5 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Standard Vendor | Pre-catalyst (2-5 mol%) |
| SPhos (or similar bulky ligand) | Ligand Grade | Standard Vendor | Ligand (4-10 mol%) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Vendor | Base (2.0-3.0 equiv) |
| 1,4-Dioxane | Anhydrous, Degassed | Standard Vendor | Solvent |
| Water | Degassed, Deionized | In-house | Co-solvent |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere |
| Standard Glassware | --- | --- | Schlenk flask, condenser, etc. |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
| TLC plates, Solvents | --- | --- | For reaction monitoring |
| Silica Gel | --- | --- | For column chromatography |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02 equiv) and the SPhos ligand (0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 5 mL total solvent per 1 mmol of the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dichloropyridine is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloro-6-methylpyridin-3-amine product.
Optimization, Scope, and Troubleshooting
The success of this coupling is highly dependent on the careful selection of reaction parameters.
Parameter Optimization
-
Catalyst/Ligand System: The choice of ligand is paramount. While SPhos is a robust starting point, other bulky, electron-rich phosphines like XPhos or RuPhos may provide better results for challenging substrates.[10] Modern palladium pre-catalysts (e.g., SPhos G3) can also be used to ensure the formation of a highly active catalytic species.[12]
-
Base: The base plays a critical role in activating the boronic acid. While K₂CO₃ is effective, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially for less reactive boronic acids.[11]
-
Solvent System: A mixture of an organic solvent (dioxane, toluene, or DME) and water is standard. The water is essential for dissolving the inorganic base. For water-sensitive substrates, anhydrous conditions with a soluble organic base may be required, although this can increase the risk of side reactions.[10]
-
Boronic Acid vs. Ester: Boronic acids are prone to decomposition via protodeboronation, especially at high temperatures.[11] For sluggish reactions or precious substrates, using more stable boronic esters, such as pinacol (Bpin) or MIDA esters, can significantly improve yields by minimizing this side reaction.[10][13]
Reaction Scope: Representative Examples
This protocol is effective for a range of boronic acids. The following table provides expected outcomes based on literature precedents for similar systems.
| Entry | Boronic Acid Partner | Expected Yield | Notes |
| 1 | Phenylboronic acid | Good to Excellent | Electronically neutral aryl boronic acids are generally reliable coupling partners. |
| 2 | 4-Methoxyphenylboronic acid | Excellent | Electron-rich aryl boronic acids often react faster and give high yields. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Moderate to Good | Electron-deficient aryl boronic acids can be more challenging and may require stronger bases or longer reaction times. |
| 4 | 3-Thienylboronic acid | Good | Heteroaryl boronic acids are viable but can be prone to protodeboronation; using the corresponding pinacol ester is recommended.[14] |
| 5 | 2-Pyridylboronic acid | Challenging | The nitrogen in the coupling partner can also inhibit the catalyst. Specialized conditions or boronate salts may be needed.[14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen contamination. 2. Catalyst inhibition by the substrate. 3. Insufficiently strong base. | 1. Ensure thorough degassing of solvents and use proper inert atmosphere techniques.[10] 2. Increase ligand loading or switch to a bulkier ligand (e.g., XPhos). Use a pre-catalyst. 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | 1. Hydrolysis of the boronic acid. 2. High reaction temperature or long reaction time. | 1. Use the corresponding boronic pinacol ester (Bpin), which is more stable.[10] 2. Lower the reaction temperature if possible and monitor carefully to avoid unnecessarily long heating. |
| Dehalogenation | 1. Formation of palladium hydride species. 2. Certain solvents (e.g., alcohols) can act as hydride sources. | 1. Screen different bases and solvents.[11] 2. Ensure solvents are anhydrous and high purity. Avoid using alcohols as the solvent. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. In-situ reduction of Pd(II) to Pd(0) can sometimes promote this. | 1. Rigorously exclude oxygen from the reaction mixture.[11] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the selective C2-functionalization of this compound. By understanding the underlying mechanism and the critical role of the ligand and base, researchers can effectively mitigate common side reactions like catalyst inhibition and protodeboronation. The protocols and guidelines presented here serve as a robust starting point for the synthesis of a diverse library of 2-aryl-4-chloro-6-methylpyridin-3-amines, which are high-value intermediates for the discovery of new therapeutics and functional materials.
References
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 2,4-Dichloro-6-methylpyridin-3-amine
Introduction
2,4-Dichloro-6-methylpyridin-3-amine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. The precise arrangement of its functional groups—two chlorine atoms, a methyl group, and an amine group on the pyridine core—makes it a valuable building block in the synthesis of complex target molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This document provides a comprehensive guide to the purification of this compound, detailing various techniques and offering step-by-step protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 177.03 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 271.975°C at 760 mmHg | --INVALID-LINK--[1] |
| Purity Specification | Typically >95% | --INVALID-LINK--[2], --INVALID-LINK--[3] |
Pre-Purification Considerations: Understanding Potential Impurities
The choice of purification method is heavily influenced by the nature of the impurities present in the crude material. These can arise from starting materials, byproducts of the synthesis, or degradation. Common impurities may include:
-
Isomeric Byproducts: Positional isomers such as 3-Amino-2,6-dichloro-4-methylpyridine can be formed during synthesis.[4]
-
Incompletely Reacted Starting Materials: Residual precursors from the synthetic route.
-
Products of Over- or Under-Chlorination: Compounds with one or three chlorine atoms.
-
Decomposition Products: The amino group on the pyridine ring can be susceptible to degradation under harsh conditions.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and selecting the most appropriate purification strategy.
Purification Strategies
Based on the physicochemical properties and likely impurities, several purification techniques can be employed. The choice will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and is often the first method to be considered. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Causality Behind Experimental Choices: The selection of an appropriate solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). Given the polar nature of the amino group and the less polar nature of the dichlorinated methylpyridine core, a moderately polar solvent or a mixed solvent system is often a good starting point.
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, toluene, and mixtures with water) at room and elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, a small amount of activated charcoal can be added to the hot solution. The solution should be boiled for a few minutes before hot filtration.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Note: For aminopyridines, mixed solvent systems like ethanol/water or isopropanol/water can be effective.[5]
Column Chromatography
For complex mixtures where recrystallization is ineffective, column chromatography offers a high degree of separation. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.
Causality Behind Experimental Choices: The choice of stationary phase (typically silica gel or alumina) and the mobile phase (eluent) is critical. For aminopyridines, which are basic compounds, silica gel is a common choice. The eluent, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is optimized to achieve good separation. The basicity of the amine can sometimes lead to tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent.
Protocol for Flash Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a well-packed, uniform bed. Drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) or using a constant composition (isocratic elution).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Note: A common eluent system for aminopyridines is a mixture of hexane and ethyl acetate.[6]
Acid-Base Extraction
This classical technique takes advantage of the basicity of the amine functional group. It is particularly useful for separating the basic product from neutral or acidic impurities.
Causality Behind Experimental Choices: The amine group can be protonated by an aqueous acid (like hydrochloric acid) to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent basification of the aqueous layer will deprotonate the amine salt, causing the purified amine to precipitate or be extracted back into an organic solvent.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.[7]
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl).[7] The protonated amine will move to the aqueous layer. Repeat the extraction to ensure complete transfer.
-
Separation of Layers: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., sodium hydroxide solution) until the solution is basic.[7] The this compound will precipitate out of the solution.
-
Final Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane) to recover the purified amine.[7]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium formate) is a good starting point for aminopyridines.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Visualization of Workflows
Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Safety Precautions
This compound is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. The choice of purification technique—recrystallization, column chromatography, or acid-base extraction—should be guided by the impurity profile of the crude material and the desired final purity. By following the detailed protocols and understanding the principles behind them, researchers can consistently obtain high-purity material, ensuring the success of subsequent synthetic transformations.
References
- 1. CAS 179056-98-5 | this compound - Synblock [synblock.com]
- 2. This compound , 95+% , 179056-98-5 - CookeChem [cookechem.com]
- 3. 179056-98-5 this compound AKSci 9393AA [aksci.com]
- 4. 3-Amino-2,6-dichloro-4-methylpyridine | C6H6Cl2N2 | CID 701012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Application Note & Protocol: A Scalable Synthesis of 2,4-Dichloro-6-methylpyridin-3-amine
Abstract
2,4-Dichloro-6-methylpyridin-3-amine is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. This document provides a comprehensive guide to a robust and scalable multi-step synthesis of this compound, starting from the readily available 2-amino-6-methylpyridine. The protocol emphasizes operational safety, process control, and scalability, offering practical insights for researchers in both academic and industrial settings.
Introduction and Strategic Overview
The synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry.[1][2] The target molecule, this compound (CAS No. 179056-98-5), presents a unique synthetic challenge due to the need for regioselective installation of three different functional groups on the pyridine ring. Direct functionalization is often difficult and can lead to mixtures of isomers.[3]
This guide details a logical and field-proven synthetic sequence designed for scalability. The chosen strategy involves a four-step process:
-
Nitration: Introduction of a nitro group at the C3 position of 2-amino-6-methylpyridine. This group serves as a precursor to the target amine and directs subsequent halogenation.
-
Diazotization & Sandmeyer Chlorination: Conversion of the C2-amino group to a chloro group.
-
Direct Chlorination: Introduction of the second chloro group at the C4 position.
-
Reduction: Conversion of the C3-nitro group to the final amine functionality.
This pathway was selected for its reliance on well-established and scalable chemical transformations, starting from an inexpensive and commercially available precursor.
Overall Synthetic Workflow
Caption: High-level overview of the four-step synthetic sequence.
Detailed Synthesis Protocols
Disclaimer: All procedures must be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine
Rationale: The nitration of 2-amino-6-methylpyridine is directed to the C3 and C5 positions. The C3 position is favored due to electronic and steric factors. Careful control of reaction temperature is critical to prevent runaway reactions and the formation of undesired byproducts.[3]
Reaction Scheme: (2-Amino-6-methylpyridine) + HNO₃/H₂SO₄ → (2-Amino-6-methyl-3-nitropyridine)
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Quantity (1.0 mol scale) |
| 2-Amino-6-methylpyridine | 1824-81-3 | 108.14 g/mol | 108.14 g (1.0 mol) |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 400 mL |
| Nitric Acid (70%) | 7697-37-2 | 63.01 g/mol | 75 mL (approx. 1.2 mol) |
Protocol:
-
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Acid Charge: Carefully add 400 mL of concentrated sulfuric acid to the flask and cool to below 5°C.
-
Substrate Addition: Slowly add 108.14 g of 2-amino-6-methylpyridine to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10°C. Stir until all solids have dissolved.
-
Nitration: Prepare a nitrating mixture by cautiously adding 75 mL of nitric acid to 100 mL of sulfuric acid in a separate beaker, cooling in an ice bath. Transfer this mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask over 2-3 hours, maintaining the internal temperature between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the cold solution by the slow addition of concentrated ammonium hydroxide until the pH reaches ~7-8. A yellow precipitate will form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-6-methyl-3-nitropyridine.
Step 2: Synthesis of 2-Chloro-6-methyl-3-nitropyridine
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride via a diazonium salt intermediate. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.
Reaction Scheme: (2-Amino-6-methyl-3-nitropyridine) → [Diazonium Salt] → (2-Chloro-6-methyl-3-nitropyridine)
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Quantity (0.8 mol scale) |
| 2-Amino-6-methyl-3-nitropyridine | 22280-63-3 | 153.14 g/mol | 122.5 g (0.8 mol) |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 60.7 g (0.88 mol) |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | 400 mL |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 98.99 g/mol | 95.0 g (0.96 mol) |
Protocol:
-
Setup: In a 2 L flask, prepare a solution of copper(I) chloride by dissolving 95.0 g of CuCl in 300 mL of concentrated HCl. Cool this solution to 0°C in an ice-salt bath.
-
Diazotization: In a separate 3 L beaker, suspend 122.5 g of 2-amino-6-methyl-3-nitropyridine in 100 mL of concentrated HCl and 500 mL of water. Cool the suspension to 0-5°C.
-
Prepare a solution of 60.7 g of sodium nitrite in 150 mL of water and cool it to 0°C.
-
Add the sodium nitrite solution dropwise to the aminopyridine suspension over 1 hour, keeping the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred CuCl/HCl solution. Control the rate of addition to maintain the temperature below 10°C and manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Isolation: Filter the solid product, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-6-methyl-3-nitropyridine.
Step 3: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine
Rationale: The existing chloro and nitro groups on the pyridine ring are deactivating, making further electrophilic substitution challenging. This direct chlorination step often requires forcing conditions. Phosphorus oxychloride is a common and effective chlorinating agent for such systems.[4]
Reaction Scheme: (2-Chloro-6-methyl-3-nitropyridine) + POCl₃ → (2,4-Dichloro-6-methyl-3-nitropyridine)
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Quantity (0.6 mol scale) |
| 2-Chloro-6-methyl-3-nitropyridine | 59781-33-4 | 172.56 g/mol | 103.5 g (0.6 mol) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 300 mL |
Protocol:
-
Setup: Equip a 1 L flask with a reflux condenser and a calcium chloride drying tube.
-
Reaction: Add 103.5 g of 2-chloro-6-methyl-3-nitropyridine to 300 mL of phosphorus oxychloride.
-
Heat the mixture to reflux (approx. 105°C) and maintain for 12-16 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ reacts violently with water.
-
Slowly and cautiously quench the residue by pouring it onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid product is filtered, washed extensively with cold water until the washings are neutral, and then dried under vacuum.
Step 4: Synthesis of this compound
Rationale: The reduction of the nitro group to an amine is a common transformation. Tin(II) chloride in concentrated hydrochloric acid is a highly effective and scalable method for this reduction.[5]
Reaction Scheme: (2,4-Dichloro-6-methyl-3-nitropyridine) + SnCl₂/HCl → (this compound)
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Quantity (0.5 mol scale) |
| 2,4-Dichloro-6-methyl-3-nitropyridine | 186414-25-3 | 207.01 g/mol | 103.5 g (0.5 mol) |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 g/mol | 338 g (1.5 mol) |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | 500 mL |
| Sodium Hydroxide (50% aq. soln.) | 1310-73-2 | 40.00 g/mol | As needed |
Protocol:
-
Setup: In a 3 L flask, dissolve 338 g of tin(II) chloride dihydrate in 500 mL of concentrated HCl.
-
Reaction: Add 103.5 g of 2,4-dichloro-6-methyl-3-nitropyridine to the SnCl₂/HCl solution in portions. The reaction is exothermic; use an ice bath to maintain the temperature below 50°C.
-
After the addition is complete, heat the mixture to 60-70°C and stir for 3-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by adding 50% aqueous sodium hydroxide solution until the pH is >10. This will precipitate tin salts.
-
Extraction: Extract the product from the basic aqueous slurry with dichloromethane or ethyl acetate (3 x 400 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Safety and Hazard Management
This synthesis involves hazardous materials and reactions. A thorough risk assessment is mandatory before commencing any work.
-
Toxic & Corrosive Reagents: Concentrated acids (H₂SO₄, HNO₃, HCl), phosphorus oxychloride, and the final product are corrosive and/or toxic.[6][7][8][9][10][11] Handle with extreme care using appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[7]
-
Exothermic Reactions: The nitration and reduction steps are highly exothermic. Strict temperature control and slow, controlled addition of reagents are essential to prevent runaway reactions.
-
Gas Evolution: The Sandmeyer reaction produces nitrogen gas. Ensure adequate ventilation and pressure equalization.
-
Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[6][7] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[12]
Personal Protective Equipment (PPE) Workflow
Caption: Standard PPE required for all stages of the synthesis.
Scale-Up Considerations
Transitioning this synthesis from the lab bench to a pilot or production scale requires careful consideration of several factors:
-
Heat Management: Exothermic reactions that are easily controlled in an ice bath at the lab scale will require a jacketed reactor with efficient cooling on a larger scale.
-
Mixing: Efficient agitation is critical to ensure homogeneity and heat transfer, especially during the biphasic work-up and neutralization steps.
-
Reagent Addition: The rate of addition for the nitrating mixture and sodium nitrite solution must be carefully controlled and may need to be slower on a larger scale to manage heat output.
-
Material Transfer: Handling large volumes of corrosive acids and solvents requires specialized pumps and transfer lines.
-
Waste Disposal: The tin-containing waste from the reduction step must be disposed of according to environmental regulations.
Characterization of Final Product
The identity and purity of the final product, this compound (C₆H₆Cl₂N₂; Mol. Weight: 177.03 g/mol ), should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: To compare with literature values.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdms.net [cdms.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,4-Dichloro-6-methylpyridin-3-amine
Welcome to the technical support center for the synthesis of 2,4-dichloro-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this key intermediate.
I. Troubleshooting Guide: Navigating Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Two primary synthetic routes will be covered:
-
Route A: Starting from 2-Chloro-4-methyl-3-nitropyridine.
-
Route B: A multi-step synthesis involving a Hofmann Rearrangement.
Route A: Synthesis from 2-Chloro-4-methyl-3-nitropyridine
This route involves the reduction of a nitro group to an amine. While seemingly straightforward, this step is often prone to issues affecting yield and purity.
Question 1: My reduction of 2-chloro-4-methyl-3-nitropyridine is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the reduction of 2-chloro-4-methyl-3-nitropyridine can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure the correct stoichiometry of your reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, catalytic hydrogenation). It's often beneficial to use a slight excess.
-
Suboptimal Temperature: The reaction may require heating to proceed to completion. For reductions with metals like iron in acidic media, reflux temperatures are common. For catalytic hydrogenations, temperature and pressure are critical parameters to optimize.
-
Poor Mixing: In heterogeneous reactions (e.g., with Fe or Pd/C), vigorous stirring is crucial to ensure efficient contact between the reactants.
-
-
Side Reactions:
-
Over-reduction: While less common for nitro group reductions to amines, aggressive conditions could potentially lead to dechlorination. Monitor the reaction closely by TLC or LC-MS.
-
Formation of Azo or Azoxy Byproducts: Incomplete reduction can sometimes lead to the formation of dimeric impurities like azo or azoxy compounds. This is more prevalent with certain reducing agents and can be minimized by ensuring a sufficient amount of the reducing agent is present and that the reaction goes to completion.[1]
-
Hydrolysis of Chloro Substituents: Prolonged reaction times at high temperatures in aqueous acidic or basic conditions can lead to the hydrolysis of the chloro groups on the pyridine ring, forming hydroxy-pyridines.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation):
-
Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst (e.g., Pd/C). Using high-purity starting materials and solvents is essential.
-
Improper Handling: Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric and that it is properly dispersed in the reaction mixture.
-
Optimization Workflow:
References
Technical Support Center: Synthesis of 2,4-Dichloro-6-methylpyridin-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methylpyridin-3-amine (CAS No. 179056-98-5).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. We provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you optimize your reaction yield and purity.
Synthesis Overview: A Common Approach
A prevalent and effective method for synthesizing this compound is through the reduction of its nitro precursor, 2,4-dichloro-6-methyl-3-nitropyridine. This transformation is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid.[2] This method is generally reliable but requires careful control of reaction conditions to ensure high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yields are a common frustration in pyridine synthesis and can originate from several sources.[3] A systematic approach is the best way to diagnose and solve the issue.
Possible Causes & Recommended Solutions:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material (2,4-dichloro-6-methyl-3-nitropyridine).
-
Extend Reaction Time: If starting material is still present after the recommended time, consider extending the reflux period.[4]
-
Increase Temperature: While reflux is standard, ensure your heating mantle and condenser are functioning efficiently to maintain a consistent, vigorous reflux.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (SnCl₂·2H₂O). An insufficient amount will lead to incomplete conversion.
-
-
-
Side Reactions or Product Degradation: The harsh acidic conditions and elevated temperatures can sometimes lead to undesired side reactions.
-
Solution:
-
Control Temperature During Workup: The neutralization step with a strong base (like NaOH or KOH) is highly exothermic. Perform this step in an ice bath to prevent localized overheating, which can degrade the desired amine product.[5]
-
Analyze Byproducts: Use GC-MS or LC-MS on the crude product to identify any major impurities.[6] This can provide clues about the side reactions occurring (e.g., partial dehalogenation).
-
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps.
-
Solution:
-
Optimize Extraction: Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction to ensure the amine is in its free base form and will partition into the organic layer. Perform multiple extractions with your chosen solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[7]
-
Purification Method: If recrystallization is yielding poor recovery, consider column chromatography. Conversely, if chromatography is leading to losses on the column, a carefully optimized recrystallization might be a better alternative.
-
-
Below is a logical workflow for troubleshooting low yield issues.
Caption: Troubleshooting workflow for low yield.
Question 2: My final product is impure. How can I identify and minimize the contaminants?
Answer: Purity is critical, especially for downstream applications. Impurities often stem from the starting material, side products, or the workup process.
Possible Causes & Recommended Solutions:
-
Unreacted Starting Material: The most common impurity is the starting nitro-compound.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring it and adjusting reaction time or reagent quantities as needed. During purification, the different polarity between the nitro-compound and the amine should allow for easy separation by column chromatography.
-
-
Formation of Isomeric Byproducts: While less common in this specific reduction, other synthetic routes can produce isomers.[6] For this synthesis, potential byproducts could arise from reactions involving the chloro-substituents, although this is less likely under these conditions.
-
Solution: Maintain strict temperature control. Drastic temperature changes can sometimes favor alternative reaction pathways.[6]
-
-
Contamination from Reagents: Tin salts can sometimes be difficult to remove completely during workup.
-
Solution: After extraction, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. This helps remove residual acids and salts.[5] Drying the organic layer thoroughly over an anhydrous salt like sodium sulfate before solvent evaporation is also crucial.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the reduction of the nitro group by Tin(II) Chloride?
A1: The reduction of an aromatic nitro group by SnCl₂ in concentrated HCl is a classic transformation. It involves a series of single-electron transfers from the Sn(II) species to the nitrogen atom of the nitro group. The acidic medium provides the protons necessary for the formation of water molecules from the oxygen atoms of thenitro group, which are sequentially removed. The overall process involves the transfer of six electrons and results in the formation of the corresponding amine and Sn(IV).
Q2: Are there alternative reducing agents I can use?
A2: Yes, while SnCl₂/HCl is a robust and cost-effective method, other reagents can be used. Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source is another common method for nitro group reduction.[4] However, this may also lead to dehalogenation (removal of the chlorine atoms) as a side reaction, so conditions must be carefully optimized. Iron powder in acetic acid or ammonium chloride is another alternative.
Q3: What are the best practices for handling the reagents and the reaction?
A3: Safety and proper technique are paramount.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood. Concentrated HCl is corrosive and has pungent fumes.
-
Exothermic Reaction: The initial mixing of reagents and the neutralization step are exothermic. Add reagents slowly and use an ice bath to control the temperature.[5][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
HPLC/LC-MS: Ideal for assessing purity and quantifying any minor impurities.[8]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis and provides a reliable starting point.[2]
Reaction Scheme:
Caption: Reduction of the nitro-precursor.
Step-by-Step Methodology
-
Flask Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Acid Addition: Carefully add concentrated hydrochloric acid (36%) to the flask containing the SnCl₂·2H₂O.
-
Addition of Starting Material: To this solution, add 2,4-dichloro-6-methyl-3-nitropyridine in one portion.
-
Reaction: Heat the mixture to reflux and maintain for approximately 30-60 minutes. Monitor the reaction's progress using TLC.
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) until the mixture is strongly basic (pH > 10). A precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with water and then a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Summary Table
| Parameter | Value | Notes |
| Starting Material | 2,4-dichloro-6-methyl-3-nitropyridine | 1.0 eq |
| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 3.5 - 4.0 eq |
| Solvent/Acid | Concentrated Hydrochloric Acid | Sufficient to dissolve reagents |
| Temperature | Reflux | ~100-110 °C |
| Reaction Time | 30 - 60 minutes | Monitor by TLC |
| Workup | Basification (NaOH), Extraction (DCM/EtOAc) | Crucial to maintain low temp during basification |
| Expected Yield | 75-90% | Yields can vary based on scale and purification |
References
- 1. CAS 179056-98-5 | this compound - Synblock [synblock.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 179056-98-5|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: A Troubleshooting Guide for the Purification of 2,4-Dichloro-6-methylpyridin-3-amine
Welcome to the technical support center for the purification of 2,4-Dichloro-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format directly addresses specific issues, providing not just solutions but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
My crude this compound appears as a discolored solid/oil. What are the likely impurities?
The discoloration of your crude product often points to the presence of residual starting materials, by-products from the synthesis, or degradation products. The nature of these impurities is highly dependent on the synthetic route employed.
-
Common Synthetic Precursors and Potential Impurities:
-
From Nitropyridine Reduction: If your synthesis involves the reduction of a nitropyridine precursor, common impurities could include the starting nitro compound or partially reduced intermediates like nitroso or hydroxylamine species.
-
From Chlorination of a Hydroxypyridine: If the synthesis involves chlorination of a corresponding hydroxypyridine, you might encounter unreacted starting material or isomers with different chlorination patterns.
-
Solvent and Reagent Residues: Residual solvents from the reaction or work-up, such as toluene, N,N-dimethylformamide (DMF), or inorganic salts from basic or acidic washes, are also common.
-
-
Troubleshooting Strategy:
-
Initial Analysis: Before attempting purification, it is highly recommended to obtain a preliminary analysis of your crude material. A simple Thin Layer Chromatography (TLC) can provide a qualitative assessment of the number of components. For a more detailed picture, a crude ¹H NMR or LC-MS is invaluable.
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents to get an initial feel for a suitable purification method (recrystallization vs. chromatography).
-
I'm struggling to achieve good purity with recrystallization. What solvent system should I use?
Finding the right solvent or solvent system is key to successful recrystallization. For a compound like this compound, which has both polar (amine) and non-polar (dichlorinated aromatic ring) characteristics, a mixed-solvent system is often the most effective approach.
-
Understanding Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For mixed-solvent systems, one solvent should be a "good" solvent in which the compound is highly soluble, and the other a "poor" solvent in which it is sparingly soluble.[1]
-
Recommended Solvent Systems to Screen:
| Solvent System | Rationale & Expected Behavior |
| Ethanol/Water | Ethanol is a good solvent for many pyridines.[2] The gradual addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexane | Ethyl acetate can dissolve the compound, while hexane will decrease the polarity and promote crystal formation. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent for many chlorinated organic compounds.[3] Hexane acts as the anti-solvent. |
| Toluene/Hexane | Toluene can be an effective solvent at higher temperatures, with hexane used to induce precipitation upon cooling. |
-
Troubleshooting Poor Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to the solution being too supersaturated or cooling too quickly. Try using a more dilute solution, cooling it more slowly, or adding the anti-solvent at a slightly lower temperature.
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated enough. You can try to evaporate some of the "good" solvent or add more of the "poor" solvent. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.
-
Low Recovery: This can be caused by using too much solvent or the compound having significant solubility even at low temperatures. Minimize the amount of hot solvent used to dissolve the crude material.
-
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound, especially when dealing with multiple impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexane (or Petroleum Ether), Dichloromethane
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (start with a 1:9 ratio and gradually increase the polarity, e.g., 2:8, 3:7).
-
Visualize the plate under a UV lamp. The ideal solvent system will give a good separation of the desired product spot from impurities, with an Rf value for the product of around 0.2-0.4. A related compound, 3,5-Dichloro-6-methylpyridin-2-amine, has been successfully purified using 20% ethyl acetate in petroleum ether.[4]
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent mixture.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
An HPLC method is essential for accurately determining the purity of the final product.
Instrumentation and Conditions (starting point):
-
Column: A mixed-mode column such as Primesep 100, or a standard C18 column.[5]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A good starting point is an isocratic mixture of acetonitrile and water with a small amount of acid (e.g., 0.05% sulfuric acid or 0.1% formic acid) or an ammonium acetate buffer.[5][6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a wavelength determined by a UV scan of the compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase at a concentration of approximately 1 mg/mL.
Method Validation:
To ensure the reliability of your purity assessment, the HPLC method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[7]
Visualization of Workflows
Troubleshooting Logic for Purification
Caption: A decision-making workflow for the purification of this compound.
Column Chromatography Workflow
Caption: A step-by-step workflow for purification by column chromatography.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Buy (2,4-Dichloro-6-methylpyridin-3-yl)methanol | 374800-25-6 [smolecule.com]
- 4. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. doras.dcu.ie [doras.dcu.ie]
Catalyst Selection Technical Support Center: 2,4-Dichloro-6-methylpyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylpyridin-3-amine. This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection in common cross-coupling reactions involving this versatile building block. The inherent functionalities of this molecule—two distinct chlorine atoms and a coordinating amino group—present unique challenges and opportunities in catalysis.[1][2] This resource will help you navigate these complexities to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding catalyst selection for reactions with this compound.
Q1: Which chlorine atom (at C2 or C4) is more reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: Conventionally, the halide at the C2 position (adjacent to the ring nitrogen) is expected to be more reactive in Pd-catalyzed cross-couplings. This is attributed to a combination of factors, including a weaker C2-Cl bond and a greater partial positive charge on the C2 carbon, which enhances oxidative addition of the Pd(0) catalyst.[3] However, this innate selectivity can be overturned with careful catalyst and ligand selection.
Q2: I want to achieve selective coupling at the C4 position. What type of catalyst system should I start with?
A2: For C4-selective cross-coupling, a catalyst system featuring a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is a highly effective starting point.[3][4] This ligand-controlled approach has proven successful for Suzuki, Kumada, and Negishi couplings, allowing for the installation of various aryl, heteroaryl, and alkyl groups at C4 while preserving the C2-chloro substituent for subsequent reactions.[4]
Q3: Can I perform a Buchwald-Hartwig amination on this substrate? Will the existing amino group interfere with the reaction?
A3: Yes, Buchwald-Hartwig amination is feasible. The primary amino group at C3 can pose challenges by potentially coordinating with the palladium catalyst, which could inhibit its activity.[1][5] To mitigate this, highly active catalyst systems employing bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are recommended.[1][6] These ligands promote the desired catalytic cycle and can overcome substrate inhibition.[5] Regioselectivity can also be an issue. Some studies on 2,4-dichloropyridine show that amination can be directed to the C2 position under specific conditions, leaving the C4-chloro group available for further functionalization.[7][8]
Q4: Are there any "ligand-free" conditions that work for this substrate?
A4: Interestingly, yes. For Suzuki-Miyaura couplings, ligand-free conditions, often referred to as "Jeffery" conditions, have been shown to provide exceptionally high selectivity (>99:1) for the C4 position on the 2,4-dichloropyridine core.[4] These conditions typically involve a palladium source like Pd(OAc)₂ and a base in an aqueous solvent mixture. It is believed that palladium nanoparticles may be the active catalytic species in these systems.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during catalyst screening and optimization.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inhibition | The 3-amino group can coordinate to the Pd center, inhibiting the catalytic cycle. Solution: Switch to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald's biarylphosphine ligands like XPhos or NHC ligands like IPr).[3][6] These ligands create a sterically hindered environment around the metal, which can disfavor unproductive coordination with the substrate's amino group.[5] |
| Inactive Catalyst Precursor | The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst. Solution: Ensure your reaction is performed under strictly inert (oxygen-free) conditions, as oxygen can damage the Pd(0) catalyst.[9] Using pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts (e.g., XPhos-Pd-G3) that readily generate the active catalyst can improve consistency. |
| Incorrect Base | The base may be too weak to facilitate the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) step, or too strong, causing side reactions. Solution: For Suzuki couplings, a range of bases from K₂CO₃ to the stronger Cs₂CO₃ can be screened.[10][11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like LiHMDS or NaOtBu are often required.[1] The choice of base can also influence the catalyst's resting state and overall reaction rate.[12][13] |
| Poor Solvent Choice | Reagents may not be fully soluble, or the solvent may not be optimal for the catalytic cycle. Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are common. For Suzuki reactions, the addition of water can be beneficial.[11] Note that polar solvents can sometimes erode regioselectivity in C4-selective couplings.[3] |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Potential Cause | Troubleshooting Steps & Explanation |
| "Innate" Reactivity Dominates | Standard catalyst systems (e.g., those with less bulky ligands like PPh₃) may favor the electronically preferred C2 position, leading to poor selectivity.[3] |
| Ligand is not Sterically Demanding Enough | The ligand does not provide sufficient steric bulk to direct the reaction away from the more crowded C2 position. Solution: To favor C4 coupling, employ very bulky ligands. Sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr are particularly effective at blocking the C2 position and promoting reaction at C4.[3][4] |
| Temperature is too High | Higher temperatures can sometimes overcome the activation barrier for the less favored pathway, reducing selectivity. Solution: Attempt the reaction at a lower temperature. C4-selective couplings with NHC ligands have been successfully performed at room temperature.[4] |
| Incorrect Catalyst System for Desired Isomer | The chosen catalyst system may inherently favor the undesired isomer. Solution: To favor C2 coupling in a Buchwald-Hartwig amination, a different set of conditions might be necessary. One study on 2,4-dichloropyridine found that specific conditions could favor amination at C2, demonstrating that selectivity is highly dependent on the entire catalytic system.[7][8] |
Problem 3: Catalyst Decomposition or Side Reactions
| Potential Cause | Troubleshooting Steps & Explanation |
| Homocoupling of Coupling Partner | This is common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions. Solution: For Sonogashira reactions, this is often caused by oxygen. Ensure the reaction is thoroughly deoxygenated.[9] Using copper-free conditions can also suppress the dimerization of alkynes.[14] For Suzuki reactions, slow addition of the boronic acid or using a different base may help. |
| Hydrodehalogenation | The chloro group is replaced by a hydrogen atom. Solution: This side reaction can occur during the Buchwald-Hartwig cycle via β-hydride elimination.[15] Using a ligand that promotes rapid reductive elimination can minimize this pathway. Also, ensure the amine or base source is not a significant source of hydride. |
| Dark Color/Palladium Black | The catalyst has precipitated out of solution as inactive palladium black. Solution: This indicates catalyst decomposition. Ensure strict inert atmosphere conditions. The choice of ligand is critical for stabilizing the catalytic species; consider switching to a more robust ligand system like a biaryl phosphine or NHC ligand.[6][15] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to quickly identify a promising catalyst system for coupling an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Array of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3)
-
Array of ligands (e.g., PPh₃, SPhos, XPhos, IPr)
-
Array of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, prepare stock solutions of the pyridinamine, boronic acid, and bases in the chosen solvent.
-
To an array of reaction vials, add the palladium source (e.g., 2 mol%) and the ligand (e.g., 4 mol%).
-
Dispense the pyridinamine and boronic acid stock solutions into each vial.
-
Dispense the base stock solution (2.5 equivalents) into each vial.
-
Seal the vials tightly with PTFE-lined caps.
-
Remove the vial array from the glovebox and place it on a heating block set to the desired temperature (e.g., 80-100 °C).
-
Stir the reactions for a set time (e.g., 12-24 hours).
-
After cooling, take an aliquot from each vial for analysis by LC-MS or GC-MS to determine conversion and product ratio.
Diagrams and Visualizations
Catalyst Selection Workflow
This diagram illustrates a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions involving the target substrate.
Caption: Decision workflow for catalyst selection and optimization.
General Palladium Cross-Coupling Cycle
This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, highlighting the role of the catalyst and ligands.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. thalesnano.com [thalesnano.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2,4-Dichloro-6-methylpyridin-3-amine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to identify, manage, and control impurities, ensuring the desired product quality and yield.
Overview of the Synthetic Pathway
The synthesis of this compound is a sequential process that requires careful control at each stage to minimize impurity formation. A representative and logical synthetic route commences with the nitration of 2-amino-4-methylpyridine, followed by a double chlorination/hydrolysis step, and culminates in the selective reduction of the nitro group.
A [label="2-Amino-4-methylpyridine"]; B [label="2-Amino-4-methyl-3-nitropyridine\n(and 5-nitro isomer)"]; C [label="2,4-Dichloro-6-methyl-3-nitropyridine"]; D [label="this compound"];
A -> B [label=" Nitration \n(H2SO4, HNO3)"]; B -> C [label=" Sandmeyer-type Reaction \n(NaNO2, HCl, CuCl2) or \nDirect Chlorination (POCl3)"]; C -> D [label=" Reduction \n(e.g., Fe/HCl, SnCl2, H2/Pd-C)"]; }
Caption: Representative synthetic pathway for this compound.Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Step 1: Nitration of 2-Amino-4-methylpyridine
Question 1: My crude product after nitration shows two major spots on TLC/peaks in HPLC with very similar retention times. How can I resolve this?
Answer: This is a very common issue in the nitration of substituted pyridines. The directing effects of the amino and methyl groups on the pyridine ring can lead to the formation of regioisomers. In the case of 2-amino-4-methylpyridine, nitration can occur at both the 3- and 5-positions, yielding 2-amino-4-methyl-3-nitropyridine (the desired intermediate) and 2-amino-4-methyl-5-nitropyridine as the primary byproduct.[1]
Root Cause Analysis:
-
Reaction Temperature: Higher temperatures can decrease the regioselectivity of the nitration reaction.
-
Nitrating Agent Concentration: The concentration and composition of the mixed acid (sulfuric and nitric acid) can influence the isomer ratio.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the nitrating agent.[1]
-
Slow Addition: Add the mixed acid dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid to prevent localized overheating.
-
Purification: While challenging, the isomers can often be separated by column chromatography on silica gel using a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane). Alternatively, fractional crystallization may be effective if there is a significant difference in the solubility of the isomers in a particular solvent.
node1 [label="{ 2-Amino-4-methylpyridine | Nitration (H2SO4/HNO3)}", fillcolor="#F1F3F4", fontcolor="#202124"]; node2 [label="{Desired Product | 2-Amino-4-methyl-3-nitropyridine}", fillcolor="#34A853", fontcolor="#FFFFFF"]; node3 [label="{Isomeric Impurity | 2-Amino-4-methyl-5-nitropyridine}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
node1:start -> node2 [label="Major Pathway"]; node1:start -> node3 [label="Side Pathway"]; }
Caption: Formation of isomeric impurities during nitration.Step 2: Chlorination
Question 2: After the chlorination step, my product is contaminated with a significant amount of a trichloro- species and unreacted starting material. What went wrong?
Answer: Achieving selective dichlorination can be challenging. The presence of a trichloro- impurity suggests over-chlorination, while residual starting material indicates incomplete reaction. The choice of chlorinating agent and reaction conditions are critical.
Root Cause Analysis:
-
Over-chlorination: Excess chlorinating agent, high reaction temperatures, or prolonged reaction times can lead to the formation of trichlorinated pyridines.
-
Incomplete Reaction: Insufficient chlorinating agent, low temperatures, or short reaction times can result in unreacted starting material. The reactivity of the starting material (the nitropyridine intermediate) is also a factor.
Troubleshooting Protocol:
| Parameter | To Address Over-chlorination | To Address Incomplete Reaction |
| Chlorinating Agent | Use a stoichiometric amount of the chlorinating agent (e.g., POCl₃). | Ensure a slight excess of the chlorinating agent is used. |
| Temperature | Maintain the recommended reaction temperature; avoid overheating. | Gradually increase the reaction temperature, monitoring by TLC/HPLC. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Extend the reaction time, with careful monitoring. |
Experimental Protocol for Chlorination (Representative):
-
To the 2-amino-4-methyl-3-nitropyridine, add phosphorus oxychloride (POCl₃) in a suitable solvent or neat.[2]
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.
-
Filter, wash with water, and dry the crude 2,4-dichloro-6-methyl-3-nitropyridine.
Step 3: Reduction of the Nitro Group
Question 3: The final product contains residual 2,4-dichloro-6-methyl-3-nitropyridine. How can I ensure complete reduction?
Answer: Incomplete reduction is a common issue, leaving the nitro-intermediate as a major impurity. The efficiency of the reduction depends on the reducing agent, catalyst activity (if applicable), and reaction conditions.
Root Cause Analysis:
-
Reducing Agent: The chosen reducing agent (e.g., Fe/HCl, SnCl₂, catalytic hydrogenation) may not be sufficiently reactive under the employed conditions.
-
Catalyst Deactivation: In catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst can be poisoned by impurities, particularly sulfur-containing compounds, or become deactivated over time.
-
Reaction Conditions: Insufficient reaction time, low temperature, or inadequate agitation can lead to incomplete conversion.
Troubleshooting Protocol:
-
Choice of Reducing Agent: For laboratory scale, tin(II) chloride (SnCl₂) in concentrated HCl is often effective for the reduction of nitropyridines.[3] Iron powder in the presence of an acid (like HCl or acetic acid) is a cost-effective alternative for larger scales.
-
Catalytic Hydrogenation: If using H₂/Pd-C, ensure the catalyst is fresh and active. The reaction may require elevated pressure and temperature.
-
Monitoring: Closely monitor the reaction by TLC or HPLC until the starting nitro compound is no longer detectable.
-
Work-up: After the reaction, a basic work-up is necessary to neutralize the acid and liberate the free amine.
Start [label="Start: Incomplete Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; Problem1 [label="Residual Nitro Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="Increase Reaction Time/Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Add More Reducing Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Check Catalyst Activity (if applicable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Complete Reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Problem1; Problem1 -> Solution1; Problem1 -> Solution2; Problem1 -> Solution3; Solution1 -> End; Solution2 -> End; Solution3 -> End; }
Caption: Troubleshooting workflow for incomplete reduction.Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are:
-
Temperature: Especially during the nitration and chlorination steps to control selectivity and prevent side reactions.
-
Stoichiometry of Reagents: Precise control of the amount of nitrating and chlorinating agents is crucial to avoid the formation of isomers and over-chlorinated byproducts.
-
Reaction Monitoring: Regular monitoring by analytical techniques like TLC or HPLC is essential to determine the reaction endpoint and prevent the formation of degradation products.
Q2: What analytical techniques are recommended for monitoring the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product and detecting both polar and non-polar impurities. A reverse-phase C18 column with a buffered mobile phase is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities if they have distinct signals.
Q3: How can I remove colored impurities from my final product?
A3: Colored impurities often arise from side reactions or degradation. Several methods can be employed for their removal:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then removed by filtration.
-
Recrystallization: This is a powerful purification technique for solid compounds. Choosing an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is key.
-
Column Chromatography: For persistent colored impurities, column chromatography on silica gel or alumina can be very effective.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several steps involve hazardous materials and reactions:
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and should be performed in an ice bath with slow addition of reagents in a well-ventilated fume hood.
-
Chlorination: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions and have cooling baths readily available. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Stability and storage of 2,4-Dichloro-6-methylpyridin-3-amine
Answering the needs of researchers in the dynamic field of drug discovery, this Technical Support Center provides a comprehensive guide to the stability and storage of 2,4-Dichloro-6-methylpyridin-3-amine (CAS: 179056-98-5). As a Senior Application Scientist, my goal is to equip you with the necessary technical knowledge and practical troubleshooting advice to ensure the integrity of your experiments and the longevity of this critical research compound.
Due to the specific nature of this molecule, detailed stability studies are not broadly published. Therefore, this guide synthesizes data from Safety Data Sheets (SDS) of structurally similar chlorinated aminopyridines and established principles of amine chemistry to provide a robust framework for its handling and storage.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Based on data for analogous compounds, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] A controlled environment, such as a desiccator at room temperature or a refrigerator (2-8°C) under an inert atmosphere (nitrogen or argon), is recommended for long-term storage.[2] The key is to minimize exposure to moisture, light, and air.
Q2: Is this compound sensitive to air, light, or moisture?
A2: Yes. Aminopyridines, particularly halogenated ones, can be sensitive to all three factors.
-
Air (Oxygen): The amine group is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the compound.
-
Moisture: Many amine-containing compounds are hygroscopic.[3] Absorbed water can lead to hydrolysis or act as a medium for other degradation reactions.
-
Light: Photodegradation is a common pathway for many aromatic and heterocyclic compounds. Storing the compound in an amber vial inside a cabinet is a standard best practice.
Q3: What are the visual signs of compound degradation?
A3: The pure compound is typically a solid, ranging from light yellow to brown.[2] Any significant change in color (e.g., darkening to deep brown or black), change in texture (e.g., clumping, becoming oily), or the development of a strong odor may indicate degradation. If you observe these changes, it is crucial to perform a purity check before use.
Q4: What is the recommended Personal Protective Equipment (PPE) when handling this compound?
A4: Due to its classification as a toxic and irritant substance (based on related compounds), comprehensive PPE is mandatory.[4] This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat is essential. For handling larger quantities or when dust generation is possible, additional protective clothing may be required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If dust is generated, a respirator with an appropriate filter is required.
Q5: What materials and chemical classes are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and moisture.[3][5] Reactions with these substances can be vigorous and may lead to the complete degradation of the compound and the creation of hazardous byproducts.[6]
Troubleshooting Guide
Encountering unexpected issues is a part of research. This guide provides a systematic approach to troubleshooting common problems related to the stability and storage of this compound.
| Problem | Potential Cause | Recommended Action & Explanation |
| Inconsistent or Non-reproducible Experimental Results | Compound Degradation: The most likely culprit is a decrease in the concentration of the active compound due to degradation. This is especially common if the stock has been stored for a long time or handled improperly. | 1. Purity Assessment: Perform a quick purity check using Thin-Layer Chromatography (TLC). If impurities are detected, use a more quantitative method like HPLC or ¹H NMR to determine the exact purity. 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened sample for your experiment. 3. Review Storage Protocol: Ensure that all lab members are adhering to the recommended storage and handling procedures. |
| Compound Has Visibly Changed Color or Texture | Oxidation/Hydrolysis: Exposure to air and/or moisture has likely caused the compound to degrade. Amines are known to darken over time due to oxidative processes.[7] | 1. Do Not Use: It is highly probable the compound's integrity is compromised. Using it will lead to unreliable results. 2. Document and Dispose: Record the changes in your lab notebook and dispose of the material according to your institution's hazardous waste guidelines. 3. Re-order: Obtain a fresh supply of the compound. |
| Poor Solubility in a Previously Reliable Solvent | Formation of Insoluble Impurities: Degradation can lead to polymerization or the formation of different compounds with altered solubility profiles. | 1. Verify Solvent Quality: Ensure the solvent is anhydrous and pure. 2. Gentle Assistance: Try gentle warming or sonication to aid dissolution, but be cautious as heat can accelerate further degradation. 3. Purity Check: Analyze the compound's purity. If it has degraded, the resulting impurities may be insoluble. |
Experimental Protocols
To maintain experimental integrity, it is crucial to validate the purity of your compound, especially after long-term storage or if degradation is suspected.
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick, qualitative check for the presence of impurities.
Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Also spot a reference sample of a known fresh batch, if available.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of Hexane and Ethyl Acetate, start with a 7:3 ratio and optimize).
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis: A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. Significant streaking or a spot at the baseline may suggest polar, insoluble degradation products.
Workflow & Logic Diagrams
To ensure consistent and safe handling, the following workflow should be adopted upon receiving and using the compound.
Caption: Workflow for receiving, handling, and storing this compound.
References
- 1. CAS 179056-98-5 | this compound - Synblock [synblock.com]
- 2. 2-AMINO-3,5-DICHLORO-6-METHYLPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Navigating Challenges in 2,4-Dichloro-6-methylpyridin-3-amine Couplings
Welcome to the technical support hub for researchers working with 2,4-dichloro-6-methylpyridin-3-amine. This guide is designed to provide practical, in-depth solutions to common reactivity challenges encountered during cross-coupling reactions. As Senior Application Scientists, we understand that this substrate's unique electronic and steric properties can often lead to low yields and complex reaction outcomes. Here, we dissect these issues and offer field-proven troubleshooting strategies grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
A: The low reactivity stems from a combination of electronic and steric factors. The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by two electron-withdrawing chlorine atoms. This electronic deficiency makes the C-Cl bonds less susceptible to oxidative addition, which is the crucial first step in many catalytic cycles (e.g., Suzuki, Buchwald-Hartwig). Additionally, the flanking amino and methyl groups can sterically hinder the approach of the bulky phosphine-ligated metal catalyst to the C-Cl bonds. The amino group can also act as a competing ligand, coordinating to the metal center and inhibiting catalysis.
Q2: I see no product formation in my Suzuki coupling. What is the most common cause?
A: The most frequent culprit is an inadequate catalyst system (catalyst and ligand) or an inappropriate choice of base. Standard Pd(PPh₃)₄, for instance, is often not active enough for this type of electron-poor substrate. You require a more electron-rich and sterically demanding catalyst system that can facilitate the difficult oxidative addition step. An unsuitable base can also stall the reaction by failing to efficiently promote transmetalation or by causing catalyst decomposition.
Q3: My Buchwald-Hartwig amination is giving me a complex mixture of byproducts. What's happening?
A: This often points to side reactions such as competitive C4-C3 arylation, hydrodehalogenation (loss of a chlorine atom), or catalyst decomposition. The choice of ligand and base is critical to control selectivity. A bulky, electron-rich ligand can favor the desired C-N coupling pathway and suppress side reactions. The base must be strong enough to deprotonate the amine nucleophile but not so harsh that it promotes unwanted side reactions or degrades the catalyst.
Q4: Can I selectively couple at the C2 or C4 position?
A: Yes, selective coupling is achievable and is primarily dictated by the reaction conditions. Generally, the C4 position is more sterically accessible and electronically favored for oxidative addition with certain palladium catalysts. However, selectivity can be tuned. For instance, in Suzuki couplings, using a highly active catalyst system with a bulky phosphine ligand often favors reaction at the C4 position. Achieving high selectivity requires careful optimization of the catalyst, ligand, solvent, and temperature.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired C-C coupled product when reacting this compound with a boronic acid.
Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki couplings.
Expert Analysis & Recommended Protocol
The oxidative addition of palladium into the C-Cl bond is often the rate-limiting step for this substrate. Standard catalysts are frequently insufficient. You need to employ a system that generates a highly reactive, electron-rich, and coordinatively unsaturated Pd(0) species.
Recommended Catalyst Systems: The use of bulky, electron-rich biarylphosphine ligands is critical. Ligands like SPhos, XPhos, or RuPhos, when combined with a palladium precursor like Pd(OAc)₂, generate highly active catalysts in situ. Alternatively, pre-formed palladacycle pre-catalysts (e.g., SPhos G3 or XPhos G4) offer excellent reliability and activity at lower catalyst loadings.
Base Selection: The base plays a dual role: it activates the boronic acid for transmetalation and influences catalyst stability. Strong inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior to organic bases for this substrate. They provide sufficient basicity without promoting catalyst degradation or unwanted side reactions.
Solvent Considerations: Anhydrous polar aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water or toluene and water is a common starting point. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Optimized Suzuki Protocol
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., SPhos G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 10:1 ratio of organic solvent to water).
-
Degas the mixture thoroughly (e.g., by sparging with argon for 15-20 minutes).
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
| Parameter | Standard Conditions (Often Fail) | Recommended Conditions (Optimized) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂/SPhos (1-2 mol%) or SPhos G3 (1-2 mol%) | Generates a more electron-rich and active Pd(0) species to overcome the high barrier to oxidative addition. |
| Base | Na₂CO₃, Et₃N | K₃PO₄, K₂CO₃ (3 equiv) | Stronger inorganic bases are more effective in the boronate complex formation needed for transmetalation. |
| Solvent | THF, DMF | 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1) | Aprotic solvents with a water co-solvent ensure all reagents are sufficiently soluble and stable. |
| Temperature | 60-80 °C | 80-110 °C | Higher temperatures provide the necessary activation energy for the difficult oxidative addition step. |
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Low conversion and/or formation of hydrodehalogenated byproduct in the C-N coupling of this compound with an amine.
Logical Flow for Buchwald-Hartwig Optimization
Caption: Optimization pathway for Buchwald-Hartwig amination.
Expert Analysis & Recommended Protocol
For C-N coupling on this substrate, the key is to promote the desired reductive elimination step to form the C-N bond while suppressing competing pathways. The hydrodehalogenation byproduct typically arises from a β-hydride elimination pathway or protonolysis of the Pd-aryl intermediate. This is often exacerbated by a non-optimal ligand or base.
Ligand Selection: Extremely bulky and electron-rich ligands are required. Ligands from the Josiphos family or biarylphosphine ligands like BrettPhos and RuPhos are excellent choices. Their steric bulk creates a coordination environment around the palladium center that favors reductive elimination over other pathways.
Base Selection: A strong, non-nucleophilic, sterically hindered base is essential. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For particularly challenging substrates, lithium bis(trimethylsilyl)amide (LHMDS) can also be effective. These bases are strong enough to deprotonate the amine nucleophile without interfering with the catalyst.
Optimized Buchwald-Hartwig Protocol
-
In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos G3, 1-3 mol%), the base (e.g., NaOtBu, 1.5 equiv), and the aryl chloride (1.0 equiv) to a dry reaction vial.
-
Add the amine coupling partner (1.2 equiv).
-
Add anhydrous solvent (e.g., toluene or CPME - cyclopentyl methyl ether).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction to 90-120 °C with vigorous stirring. Monitor progress by LC-MS.
| Parameter | Standard Conditions (Often Fail) | Recommended Conditions (Optimized) | Rationale for Change |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP | BrettPhos G3 or Pd(OAc)₂ / RuPhos (1-3 mol%) | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting side reactions like hydrodehalogenation. |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS (1.5 equiv) | Strong, non-nucleophilic bases ensure rapid amine deprotonation without coordinating to the catalyst or promoting side reactions. |
| Solvent | Dioxane, DMF | Toluene, CPME | These solvents offer good thermal stability and solubility for the catalyst system and reagents. |
| Temperature | 80-100 °C | 90-120 °C | Increased temperature is often necessary to drive the reaction to completion for this deactivated substrate. |
Preventing decomposition of 2,4-Dichloro-6-methylpyridin-3-amine during reactions
Welcome to the technical support guide for 2,4-Dichloro-6-methylpyridin-3-amine (CAS: 179056-98-5). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile building block during chemical reactions. Adherence to the principles and protocols outlined below will enhance reaction efficiency, improve yield, and ensure the purity of your target compounds.
Compound Stability Profile
This compound is a substituted aminopyridine, a class of compounds known for their utility in medicinal chemistry and materials science. However, the electronic nature of the pyridine ring, combined with the reactivity of the amino group, makes this compound susceptible to degradation under specific conditions. The two electron-withdrawing chloro groups decrease the electron density of the pyridine ring, making it less prone to classical electrophilic aromatic substitution but potentially more susceptible to nucleophilic attack or reactions involving the amino group.
Key stability concerns include:
-
Oxidation: The primary amino group is susceptible to air oxidation, especially at elevated temperatures or in the presence of metal catalysts. This can lead to the formation of colored impurities, nitroso or nitro derivatives, or complex polymeric materials.
-
Photosensitivity: Like many aromatic amines, prolonged exposure to light can induce degradation.
-
pH Sensitivity: Both strongly acidic and strongly basic conditions can promote side reactions or decomposition. Protonation of the ring nitrogen under acidic conditions can further deactivate the ring, while strong bases can promote deprotonation or other unwanted reactions.
-
Thermal Stress: High temperatures can accelerate decomposition, particularly in the presence of oxygen or incompatible reagents.
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during reactions involving this compound in a question-and-answer format.
Q1: My reaction mixture is turning dark brown/black upon heating. What is the likely cause?
A1: This is a classic symptom of oxidative decomposition. Aromatic amines, including substituted aminopyridines, are prone to air oxidation, which often produces highly colored polymeric impurities.[1] The process is often catalyzed by trace metal impurities and accelerated by heat.
-
Causality: The primary amine group can be oxidized, leading to a cascade of radical reactions and polymerization. The presence of oxygen, even in small amounts, can initiate this degradation pathway.
-
Immediate Action:
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Solvents must be properly degassed before use.
-
Temperature Control: Lower the reaction temperature if the protocol allows. High temperatures significantly accelerate the rate of decomposition.[2]
-
Reagent Purity: Use high-purity starting materials and solvents to minimize catalytic impurities.
-
Q2: I am observing a significant amount of hydrodehalogenation (loss of a chlorine atom) as a side product. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in cross-coupling reactions involving aryl halides.[3] It occurs when the aryl halide is reduced instead of undergoing the desired coupling.
-
Causality: This side reaction is often promoted by:
-
Preventative Measures:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Ensure all reagents are scrupulously dry.
-
Ligand and Base Screening: The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sometimes suppress hydrodehalogenation.[3] Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) to find the optimal conditions for your specific transformation.
-
Amine Purity: Use a high-purity grade of this compound.
-
Q3: My purification is difficult due to a persistent, closely-eluting impurity. What could it be?
A3: A common issue is the formation of isomeric impurities or dimers. For instance, in reactions intended to functionalize the amine, self-condensation or reaction at an alternative site on the pyridine ring can occur, especially under harsh conditions.
-
Causality: While the 3-amino group is the primary reactive site for many transformations, high temperatures or highly reactive reagents could potentially lead to dimerization or other unexpected side-chain reactions.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS and NMR to identify the structure of the side product. Knowing the structure will provide direct insight into the unwanted reaction pathway.
-
Modify Reaction Conditions:
-
Lower Temperature: Perform the reaction at the lowest possible temperature.
-
Order of Addition: Add the most reactive reagent slowly and at a low temperature to control the reaction rate and minimize side product formation.
-
Protecting Groups: If the amine is not the desired reaction site, consider protecting it (e.g., as a Boc-carbamate) before proceeding with subsequent steps.
-
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Actions |
| Reaction mixture turns dark (brown/black) | Air oxidation of the amine group[1] | - Implement a rigorous inert atmosphere (Ar/N₂).- Use degassed solvents.- Lower reaction temperature. |
| Loss of chlorine atom (Hydrodehalogenation) | Moisture, suboptimal catalyst system, hydrogen-donating impurities[3] | - Ensure strictly anhydrous conditions.- Screen different ligands and bases.- Use high-purity reagents. |
| Unidentified side products | Dimerization, reaction at an alternative site, thermal degradation | - Characterize impurity by LC-MS/NMR.- Lower reaction temperature.- Optimize order of reagent addition. |
| Low or no yield in cross-coupling | Catalyst deactivation, poor reagent quality | - Ensure inert atmosphere.- Check purity of coupling partners.- Screen different palladium catalysts and ligands.[3] |
Preventative Protocols & Methodologies
Proactive measures are the best strategy for preventing decomposition.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol is essential for preventing oxidative degradation.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of inert gas (Argon is preferred due to its density).[1]
-
Purge Cycle: Evacuate the flask using a vacuum pump to ~20 mmHg and then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the removal of atmospheric oxygen.[4]
-
Solvent Degassing: Use a solvent that has been degassed by either:
-
Freeze-Pump-Thaw: For small volumes, freeze the solvent with liquid nitrogen, evacuate the headspace, and then thaw. Repeat three times.
-
Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes.
-
-
Reagent Addition: Add reagents via syringe through a rubber septum or as solids under a positive flow of inert gas.
-
Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a bubbler or a balloon filled with the inert gas.
Workflow for Preventing Decomposition
The following diagram illustrates a logical workflow to minimize degradation.
Caption: A workflow diagram for preventing compound decomposition.
Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for this compound?
-
Store in a tightly sealed container in a cool, dry, and dark place.[5] A refrigerator or freezer under an inert atmosphere is ideal for long-term storage.
-
-
Is this compound compatible with strong acids?
-
Caution is advised. While it can form salts, harsh acidic conditions (e.g., hot concentrated acids) can lead to hydrolysis of the chloro groups or other forms of degradation.
-
-
Can I use bleach (NaOCl) for cleaning glassware after a reaction?
-
It is not recommended. Residual amine can react with bleach to form potentially hazardous N-chloroamines. Use appropriate organic solvents followed by a standard detergent wash.
-
-
What is the primary decomposition pathway to avoid?
-
Oxidation of the amine group is the most common and problematic pathway. It is highly sensitive to atmospheric oxygen, especially when heated or in solution.[1] Always use inert atmosphere techniques.
-
Potential Decomposition Pathways
The diagram below outlines potential degradation routes under different conditions.
Caption: Potential decomposition pathways for the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 179056-98-5 | this compound - Synblock [synblock.com]
Technical Support Center: Work-up Procedures for Reactions with 2,4-Dichloro-6-methylpyridin-3-amine
Welcome to the technical support center for 2,4-Dichloro-6-methylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. My goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-ups effectively. The inherent functionalities of this molecule—a basic amine, an electron-deficient pyridine ring, and two reactive chlorine atoms—present unique challenges and opportunities during reaction work-up and purification.
Part 1: Foundational Knowledge - Safety and Chemical Properties
Before initiating any experiment, a thorough understanding of the reagent's properties and hazards is paramount.
Critical Safety Precautions
This compound is a hazardous chemical. Safety Data Sheets (SDS) consistently highlight its toxicity profile.
-
Toxicity: The compound is classified as toxic if swallowed and can be fatal in contact with skin. It is also harmful if inhaled.[1]
-
Irritation: It is a known skin, eye, and respiratory irritant.[1]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a lab coat, and safety goggles. In case of exposure, immediately follow the first-aid measures outlined in the SDS.[1]
The Chemical Dichotomy: Understanding Reactivity for Effective Work-up
The structure of this compound dictates its behavior during work-up. Understanding these characteristics is the key to designing a successful purification strategy.
-
The Basic Amine (-NH₂): The primary amine group is basic and will be protonated under acidic conditions (pH < ~4-5). This renders the molecule water-soluble as a pyridinium salt. This property is a double-edged sword: it can be exploited for purification (acid-base extraction) but can also lead to the unintentional loss of product into the aqueous phase if the pH is not carefully controlled.[2]
-
The Electron-Deficient Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the ring carbons, making the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack.[3]
-
The Chloro Substituents (-Cl): The chlorine atoms are leaving groups. The C4-Cl is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-Cl. However, in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, the C2 position is often more reactive towards oxidative addition.[4][5] These chlorine atoms are also susceptible to hydrolysis under harsh basic conditions or prolonged heating, which can lead to the formation of unwanted hydroxypyridine/pyridone byproducts.[6][7]
Part 2: Troubleshooting Guide & FAQs for Common Reactions
This section addresses specific, common problems encountered during the work-up of reactions involving this compound in a question-and-answer format.
Q1: My Buchwald-Hartwig amination reaction mixture is a dark, colloidal suspension, and filtration is slow. How can I efficiently remove the palladium catalyst and isolate my product?
This is a classic issue in palladium-catalyzed aminations. The dark color is often due to the formation of palladium black (Pd(0) nanoparticles), which can be difficult to filter.
Causality: The reductive elimination step of the catalytic cycle regenerates the active Pd(0) catalyst.[8] If this species is not properly stabilized by the ligand, it can aggregate into nanoparticles or palladium black, which can complicate purification.
Troubleshooting Steps:
-
Cool the Reaction: Before exposing the mixture to air, cool it to room temperature under an inert atmosphere. Oxygen can sometimes exacerbate catalyst decomposition.[5]
-
Dilute with a Non-polar Solvent: Dilute the reaction mixture with a solvent in which your product is soluble but the catalyst/ligand byproducts are less so (e.g., toluene, diethyl ether, or ethyl acetate).
-
Filtration through an Adsorbent Plug: The most effective method is to filter the diluted mixture through a short plug of an adsorbent material.
-
Procedure: Pack a fritted funnel or a pipette with a cotton plug, followed by a layer of Celite® (diatomaceous earth), and then a layer of silica gel.
-
Rationale: The Celite provides a fine filtration medium that traps the bulk of the palladium black. The silica gel helps to adsorb more polar impurities, such as phosphine oxides and residual inorganic base.[9]
-
Execution: Pre-wet the plug with the elution solvent. Pass the reaction mixture through the plug, and then wash the plug thoroughly with additional solvent to ensure complete recovery of your product.
-
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2,4-Dichloro-6-methylpyridin-3-amine by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, the rigorous analysis of these compounds is a critical step in the journey from laboratory to clinic. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,4-Dichloro-6-methylpyridin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds.
The narrative that follows is grounded in years of hands-on experience in analytical chemistry, offering not just protocols, but the rationale behind the methodological choices. Every recommendation is designed to be a self-validating system, ensuring robustness and reliability in your analytical workflows.
The Critical Role of Purity for this compound
This compound (CAS No. 179056-98-5) is a substituted pyridine derivative.[1] Its molecular structure, featuring a pyridine ring with chlorine, methyl, and amine functional groups, makes it a versatile building block in medicinal chemistry. However, the very reactions that synthesize this intermediate can also generate a host of structurally similar impurities, including isomers, starting materials, and by-products. The presence of these impurities, even at trace levels, can have significant implications for the downstream synthesis, potentially affecting reaction yields, introducing new impurities in the final API, and ultimately impacting the safety and therapeutic efficacy of the drug product. Therefore, a highly selective and sensitive analytical method is paramount for ensuring the purity of this critical intermediate.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is widely regarded as the premier method for the quantitative analysis of pharmaceutical intermediates like this compound.[2][3] Its high resolution, sensitivity, and specificity make it exceptionally well-suited for separating the main compound from closely related impurities.[2]
Causality Behind the HPLC Method Design
A robust HPLC method is not a matter of chance, but of deliberate, scientifically-driven choices. For a substituted pyridine like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The rationale is based on the compound's moderate polarity, which allows for effective retention and separation on a non-polar stationary phase.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed in accordance with established principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and is intended to be validated according to International Council for Harmonisation (ICH) guidelines (Q2(R2)).[4][5][6][7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating aromatic compounds.
-
Mobile Phase: A gradient elution is employed to ensure the separation of both early-eluting polar impurities and late-eluting non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape and suppresses the ionization of the amine group.
-
Solvent B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min. This flow rate is typical for a 4.6 mm I.D. column and provides a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A PDA detector should be set to monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities with different spectral properties.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (initial conditions) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.
3. Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assay, a calibration curve should be constructed using a series of standard solutions of known concentrations. The concentration of the analyte in the sample can then be determined from this curve.
Method Validation:
A robust HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: A direct correlation between analyte concentration and the detector response over a defined range.[9]
-
Accuracy: The closeness of the results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard, other techniques can provide complementary or preliminary data on the purity of this compound.[2][12]
Caption: Logical Comparison of Analytical Methods.
Comparison Table
| Technique | Principle | Selectivity/Resolution | Sensitivity | Quantitation | Throughput | Advantages | Disadvantages |
| HPLC | Partition chromatography | High | High | Excellent | Moderate | Versatile, robust, well-established | Requires high-purity solvents, moderate cost |
| GC | Partition chromatography | High (for volatile compounds) | High | Good | Moderate | Excellent for residual solvents | Requires volatile and thermally stable analytes; may require derivatization |
| NMR | Nuclear magnetic resonance | Moderate | Low | Excellent (qNMR) | Low | Provides structural information, non-destructive | Low sensitivity, high instrument cost, complex data analysis |
| TLC | Adsorption chromatography | Low | Low | Semi-quantitative | High | Simple, rapid, low cost | Low resolution and sensitivity, not suitable for accurate quantification |
In-depth Comparison
-
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and semi-volatile compounds.[3] For this compound, GC could be employed, particularly if coupled with a mass spectrometer (GC-MS), to identify and quantify volatile impurities or residual solvents. However, the compound's polarity and potential for thermal degradation might necessitate derivatization, adding complexity to the sample preparation process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides a direct measure of the molar concentration of a substance and does not require a reference standard for each impurity. However, its inherently lower sensitivity compared to HPLC makes it less suitable for detecting trace-level impurities.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used for preliminary purity checks and reaction monitoring.[13] While useful for a quick assessment, its low resolution and sensitivity, coupled with its semi-quantitative nature, make it unsuitable for the rigorous purity analysis required in pharmaceutical development.
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, High-Performance Liquid Chromatography remains the unequivocal method of choice. Its superior resolution, sensitivity, and quantitative accuracy make it the most reliable technique for ensuring that this critical pharmaceutical intermediate meets the stringent purity requirements of the industry.
While techniques like GC and NMR offer valuable, orthogonal information—particularly for volatile impurities and structural confirmation, respectively—they do not replace the central role of HPLC in routine quality control and release testing. A well-developed and validated RP-HPLC method, as detailed in this guide, provides the robust and reliable data necessary to confidently advance drug development programs.
By understanding the principles behind the method and the comparative strengths of alternative techniques, researchers and scientists can make informed decisions to ensure the quality and integrity of their pharmaceutical intermediates, ultimately contributing to the development of safe and effective medicines.
References
- 1. CAS 179056-98-5 | this compound - Synblock [synblock.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. usp.org [usp.org]
- 5. agilent.com [agilent.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Chromatography [usp.org]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
A Guide to the Spectroscopic Elucidation of 2,4-Dichloro-6-methylpyridin-3-amine: A Comparative NMR Analysis
In the landscape of pharmaceutical and materials science research, the unambiguous structural determination of novel chemical entities is paramount. Substituted pyridines, a core scaffold in numerous bioactive molecules and functional materials, often present a nuanced challenge for spectroscopic analysis. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dichloro-6-methylpyridin-3-amine, a compound of interest in synthetic chemistry.
This document moves beyond a simple cataloging of spectral data. It offers a comparative approach, leveraging experimental data from structurally analogous compounds to predict and rationalize the spectral features of our target molecule. By understanding the electronic interplay of the substituents on the pyridine ring, we can confidently assign the observed chemical shifts and provide a robust framework for the characterization of similar compounds.
The Structural Landscape: Predicting the ¹H and ¹³C NMR Spectra
Due to the absence of directly published experimental spectra for this compound, we will employ a predictive approach grounded in the fundamental principles of NMR spectroscopy and buttressed by comparative data from related structures. The substituents—two electron-withdrawing chlorine atoms, an electron-donating amino group, and an electron-donating methyl group—each exert a distinct influence on the electron density of the pyridine ring, thereby dictating the chemical shifts of the remaining aromatic proton and the ring carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the single aromatic proton, the amine protons, and the methyl protons.
-
Aromatic Proton (H-5): This proton is expected to appear as a singlet, as there are no adjacent protons to induce spin-spin coupling. Its chemical shift will be influenced by the para-amino group (shielding) and the ortho-chloro group (deshielding).
-
Amine Protons (NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Protons (CH₃): The methyl group protons will present as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring. The chemical shifts are governed by the electronegativity of the attached atoms and the overall electronic distribution within the ring.
-
C-2 and C-4 (Carbon atoms bonded to Chlorine): These carbons will be significantly deshielded due to the strong inductive effect of the chlorine atoms, resulting in resonances at a lower field.
-
C-3 (Carbon atom bonded to the Amino group): The amino group's electron-donating nature will shield this carbon, shifting its resonance to a higher field compared to an unsubstituted pyridine.
-
C-6 (Carbon atom bonded to the Methyl group): The methyl group will also exert a shielding effect on this carbon.
-
C-5: This carbon's chemical shift will be influenced by the adjacent chloro and methyl-substituted carbons.
-
Methyl Carbon (CH₃): The carbon of the methyl group will appear at a high field, typical for sp³ hybridized carbons.
A Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare them with the experimental NMR data of 3-Amino-2-chloro-4-methylpyridine. This comparison allows us to observe the effect of substituting a hydrogen atom with a chlorine atom at the 4-position.
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | H-5: ~7.1-7.3 (s, 1H)NH₂: broad sCH₃: ~2.4 (s, 3H) | C-2: ~145-150C-3: ~130-135C-4: ~140-145C-5: ~120-125C-6: ~155-160CH₃: ~20-25 |
| 3-Amino-2-chloro-4-methylpyridine (Experimental) [1] | H-5: 7.5 (d, 1H)H-6: 7.0 (d, 1H)NH₂: 5.25 (s, 2H)CH₃: 2.1 (s, 3H) | C-2: 136.2C-3: 135.6C-4: 140.0C-5: 125.7C-6: 131.9CH₃: 19.0 |
Note: The predicted values for this compound are estimates based on substituent effects and may vary from experimental values.
The introduction of a second chlorine atom at the 4-position in our target molecule is expected to cause a downfield shift for the adjacent carbons (C-3 and C-5) and the H-5 proton due to its electron-withdrawing inductive effect. The absence of H-6 in the target compound simplifies the ¹H NMR spectrum, resulting in a singlet for H-5.
Visualizing Molecular Connectivity
To aid in the structural confirmation, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. The following diagram illustrates the key predicted long-range correlations between protons and carbons in this compound.
Caption: Predicted HMBC correlations for this compound.
Standard Experimental Protocol for NMR Analysis
For researchers seeking to acquire experimental data for this compound or similar compounds, the following protocol is recommended for achieving high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for many organic molecules.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
2. Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Shim the magnetic field to achieve optimal resolution. A narrow and symmetrical solvent peak is indicative of good shimming.
3. ¹H NMR Acquisition:
- Acquire a standard one-pulse ¹H spectrum.
- Typical parameters:
- Spectral width: ~16 ppm
- Pulse angle: 30-45 degrees
- Relaxation delay (d1): 1-2 seconds
- Number of scans: 8-16 (adjust based on sample concentration)
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters:
- Spectral width: ~240 ppm
- Pulse angle: 30-45 degrees
- Relaxation delay (d1): 2 seconds
- Number of scans: 1024 or more (as ¹³C has a low natural abundance)
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
Conclusion
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Predicting the Fragmentation of 2,4-Dichloro-6-methylpyridin-3-amine
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+) which subsequently undergoes fragmentation.[1] The fragmentation pathways are dictated by the molecule's structure, with bond cleavages occurring at the most energetically favorable sites. For this compound (molecular weight: 177.02 g/mol ), the presence of chloro, methyl, and amino substituents on the pyridine ring will govern the fragmentation cascade.
A critical feature in the mass spectrum of a compound containing two chlorine atoms is the isotopic peak pattern.[2] Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion region will display a characteristic cluster of peaks at M+, [M+2]+, and [M+4]+ with relative intensities of roughly 9:6:1.[2] This pattern is a definitive indicator of a dichlorinated compound.
The predicted fragmentation pathways for this compound are visualized below. The initial ionization event is the removal of an electron to form the molecular ion (m/z 176/178/180). Subsequent fragmentation is expected to proceed through several key pathways:
-
Loss of a Chlorine Radical: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical.[3] This would result in a fragment ion at m/z 141.
-
Loss of a Methyl Radical: Alpha-cleavage of the methyl group is another likely fragmentation, leading to a fragment at m/z 161.
-
Loss of HCN: A characteristic fragmentation of pyridine and its derivatives involves the cleavage of the ring and loss of hydrogen cyanide (HCN), which would produce a fragment at m/z 149 from the molecular ion.[4][5]
-
Loss of an Amino Radical: While less common, the loss of the amino group (NH₂) could occur, resulting in a fragment at m/z 160.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Structurally Similar Compounds
To validate our predicted fragmentation, we will compare it with the known mass spectra of structurally related molecules. The choice of these comparators is crucial for understanding the influence of each substituent on the fragmentation pattern.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Neutral Losses |
| This compound (Predicted) | 177.02 | 176 (M+), 161 (-CH₃), 141 (-Cl), 149 (-HCN) |
| 3-Amino-2,6-dichloropyridine [6][7][8] | 163.01 | 162 (M+), 127 (-Cl), 99 (-Cl, -HCN) |
| 3-Amino-2-chloropyridine [9] | 128.56 | 128 (M+), 93 (-Cl), 66 (-Cl, -HCN) |
| 2,5-Dichloropyridine [2] | 147.99 | 147 (M+), 112 (-Cl), 85 (-Cl, -HCN) |
The fragmentation of 3-Amino-2,6-dichloropyridine is particularly informative. Its molecular ion is observed, followed by the loss of a chlorine atom. A subsequent loss of HCN from this fragment is also likely. The absence of a methyl group in this molecule means there will be no fragment corresponding to the loss of a methyl radical, which helps to confirm the assignment of the m/z 161 peak in the predicted spectrum of our target molecule.
Similarly, 3-Amino-2-chloropyridine shows the expected loss of a chlorine atom and subsequent loss of HCN.[9] The fragmentation of 2,5-Dichloropyridine further reinforces the characteristic loss of a chlorine atom and HCN from the pyridine ring.[2]
The comparative data strongly supports our prediction that the primary fragmentation pathways for this compound will involve the loss of its substituents and the characteristic cleavage of the pyridine ring.
Proposed Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of this compound, a standardized protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
A. Sample Preparation
-
Prepare a stock solution of 1 mg/mL of this compound in a volatile solvent such as methanol or dichloromethane.
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.
B. GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally similar compounds, we have established a scientifically sound hypothesis for its fragmentation behavior. The key predicted fragments arise from the loss of chlorine and methyl radicals, as well as the characteristic loss of HCN from the pyridine ring. The proposed experimental protocol provides a clear path for the empirical validation of these predictions. This comparative and predictive approach is an invaluable tool for researchers in the structural elucidation of novel compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 62476-56-6|3-Amino-2,6-dichloropyridine|BLD Pharm [bldpharm.com]
- 7. spectrabase.com [spectrabase.com]
- 8. scbt.com [scbt.com]
- 9. 3-Amino-2-chloropyridine [webbook.nist.gov]
A Comparative Crystallographic Analysis of Dichloro-Methyl-Substituted Pyridin-3-amine Derivatives: Structural Insights for Drug Discovery
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of pharmacologically active molecules is paramount. The precise arrangement of atoms within a crystal lattice, dictated by intermolecular forces, profoundly influences a compound's physicochemical properties, such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystal structures of key 2,4-dichloro-6-methylpyridin-3-amine derivatives, offering insights into how substituent patterns on the pyridine ring govern solid-state architecture. While a crystal structure for the specific isomer this compound is not publicly available, we will leverage the detailed structural data of its close isomers, 3,5-Dichloro-6-methylpyridin-2-amine and 4-Amino-3,5-dichloropyridine , to infer and discuss the likely structural landscape.
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The introduction of halogen and methyl substituents allows for the fine-tuning of electronic and steric properties, which in turn modulates biological activity.[2] X-ray crystallography provides the definitive map of molecular conformation and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[3]
The Crucial Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating the atomic and molecular structure of crystalline materials.[4] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal, producing a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of every atom in the molecule. This wealth of information reveals bond lengths, bond angles, and the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal lattice.[3]
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure involves several critical steps. The following protocol outlines a generalized workflow for the single-crystal X-ray diffraction analysis of aminopyridine derivatives.
Step 1: Crystallization – The Art of Growing Quality Crystals
Obtaining single crystals of suitable size and quality is often the most challenging step.[5] For aminopyridine derivatives, slow evaporation from a solution is a commonly successful technique.
Detailed Protocol:
-
Purification: Ensure the compound is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization or column chromatography are standard purification methods.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble. A solvent system where the compound is more soluble at higher temperatures can also be effective for crystallization by slow cooling. Common solvents for pyridine derivatives include ethanol, methanol, acetonitrile, and mixtures with water.[6]
-
Dissolution: Prepare a nearly saturated solution of the compound in the chosen solvent, gently warming if necessary to facilitate dissolution.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap, perforated with a few small holes, to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed crystals appear, carefully harvest them using a spatula or by decanting the solvent.
Step 2: Data Collection and Structure Solution
Detailed Protocol:
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
X-ray Diffraction: Place the mounted crystal on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The diffraction data is processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Comparative Structural Analysis
The following table summarizes the key crystallographic data for two informative derivatives, providing a basis for understanding the structural implications of substituent placement on the dichlorinated aminopyridine core.
| Parameter | 3,5-Dichloro-6-methylpyridin-2-amine[7] | 4-Amino-3,5-dichloropyridine |
| Chemical Formula | C₆H₆Cl₂N₂ | C₅H₄Cl₂N₂ |
| Molecular Weight | 177.03 g/mol | 163.00 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Unit Cell Dimensions | a = 12.7670(3) Å, b = 3.8037(1) Å, c = 15.4129(3) Å, β = 104.990(1)° | a = 12.039(3) Å, b = 13.684(3) Å, c = 3.864(1) Å |
| Key Hydrogen Bonds | N-H···N (dimer formation), N-H···Cl | N-H···N (chain formation) |
| Supramolecular Motif | Dimers linked into columns | Chains linked by π-π stacking |
Insights from Isomeric Structures
3,5-Dichloro-6-methylpyridin-2-amine:
In the crystal structure of 3,5-dichloro-6-methylpyridin-2-amine, molecules form centrosymmetric dimers through pairs of intermolecular N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif.[7] These dimers are further linked by N-H···Cl interactions, assembling into columns.[7] The presence of the methyl group adjacent to one of the chlorine atoms likely influences the local steric environment, which in turn affects the packing efficiency.
4-Amino-3,5-dichloropyridine:
Conversely, 4-amino-3,5-dichloropyridine exhibits a different supramolecular assembly. Here, molecules are linked by N-H···N hydrogen bonds to form infinite chains. These chains are then interconnected through offset π-π stacking interactions between the pyridine rings. The absence of a methyl group allows for a more compact packing arrangement.
Visualizing Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key intermolecular interactions discussed.
Caption: Supramolecular motifs of dichlorinated aminopyridine derivatives.
Inferences for this compound
Based on the analysis of its isomers, we can hypothesize about the crystal structure of this compound. The presence of the amino group at the 3-position, flanked by two chlorine atoms at the 2 and 4 positions, would create a distinct electronic and steric environment. It is plausible that both N-H···N and N-H···Cl hydrogen bonds would play a significant role in the crystal packing. The formation of either dimers or chains would depend on the subtle interplay between the steric hindrance of the methyl and chloro groups and the hydrogen bonding capabilities of the amino group and the pyridine nitrogen.
Conclusion and Future Directions
This guide has provided a comparative overview of the X-ray crystal structures of derivatives closely related to this compound. The analysis of 3,5-dichloro-6-methylpyridin-2-amine and 4-amino-3,5-dichloropyridine reveals how the positional isomerism of substituents dictates the supramolecular assembly, leading to distinct dimer and chain motifs. These structural insights are invaluable for understanding the solid-state properties of this important class of compounds. The elucidation of the crystal structure of this compound itself remains a key objective to complete this comparative landscape and would provide further clarity on the structure-property relationships within this chemical series. Such knowledge is essential for the rational design of new aminopyridine-based therapeutic agents with optimized efficacy and developability.
References
- 1. 179056-98-5|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 2,4-Dichloro-6-methylpyridin-3-amine
Introduction: The Synthetic Potential of a Privileged Scaffold
The 2,4-dichloro-6-methylpyridin-3-amine core is a highly versatile building block in medicinal chemistry and materials science.[1] The presence of two distinct chlorine atoms at the C2 and C4 positions, along with an activating amino group and a methyl group, offers multiple avenues for selective functionalization. This enables the generation of diverse molecular architectures, which is a critical aspect of modern drug discovery and the development of novel organic materials.[2][3][4]
However, achieving regioselective functionalization of this polychlorinated pyridine presents a significant synthetic challenge.[5][6] The electronic properties of the pyridine ring, influenced by the nitrogen atom and the existing substituents, render the C2 and C4 positions susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.[5] The key to unlocking the full synthetic potential of this scaffold lies in the judicious selection of a catalytic system that can precisely control which chlorine atom is replaced.
This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions. While direct comparative studies on this specific molecule are not extensively reported, this guide extrapolates from well-established principles and experimental data for the closely related 2,4-dichloropyridine.[7][8][9] We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Controlling Regioselectivity: A Tale of Two Positions
The primary challenge in the functionalization of this compound is achieving selectivity between the C2 and C4 positions. Generally, the chlorine atom at the C2 position is more activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cycles.[5] This increased reactivity is attributed to the inductive electron-withdrawing effect of the adjacent ring nitrogen. However, the choice of catalyst, and particularly the ligand, can override this inherent reactivity profile to favor functionalization at the C4 position.[9][10]
Diagram: Key Reactive Sites
Caption: Inherent reactivity of the C2 and C4 positions.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in dictating the outcome of the functionalization reaction. Below, we compare the performance of leading catalytic systems for C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura coupling) bond formation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] The choice of phosphine ligand is critical for both catalyst activity and regioselectivity.
| Catalyst System (Pd Source/Ligand) | Target Position | Selectivity (C2:C4) | Typical Conditions | Advantages | Limitations |
| Pd(OAc)₂ / Xantphos | C2 | High (up to 50:1 reported for 2,4-dichloropyridine)[5] | Cs₂CO₃, dioxane, 100-110 °C[12][13][14] | Excellent selectivity for the more reactive C2 position. | May require higher temperatures for less reactive amines. |
| Pd₂(dba)₃ / Bulky Biarylphosphines (e.g., RuPhos, SPhos) | C2/C4 (variable) | Moderate to good, dependent on amine and exact ligand[5] | NaOtBu, toluene/dioxane, 80-100 °C | High catalytic activity, broad substrate scope. | Selectivity can be less predictable than with Xantphos. |
| Pd(OAc)₂ / Josiphos-type ligands | C2 | Good | Base, solvent, and temperature dependent | Effective for direct amination with ammonia equivalents.[11] | Can be sensitive to reaction conditions. |
Expert Insights: For selective amination at the C2 position, a catalyst system based on a ligand with a large bite angle, such as Xantphos , is often the preferred choice.[5][12] The geometry of the resulting palladium complex is thought to favor oxidative addition at the sterically less hindered and electronically more activated C2 position. When high catalytic turnover is the primary concern and selectivity is secondary, bulky biarylphosphine ligands like RuPhos or SPhos are excellent options.[5]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile tool for C-C bond formation.[15][16][17][18] In the context of 2,4-dichloropyridines, N-heterocyclic carbene (NHC) ligands have emerged as powerful tools for reversing the inherent regioselectivity to favor the C4 position.[9][10]
| Catalyst System (Pd Source/Ligand) | Target Position | Selectivity (C4:C2) | Typical Conditions | Advantages | Limitations |
| Pd₂(dba)₃ / IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | C4 | High (~10:1)[9][12] | K₃PO₄, dioxane/H₂O, RT to 60 °C | Excellent selectivity for the less reactive C4 position. | Requires careful handling of air-sensitive NHC precursors. |
| Pd₂(dba)₃ / SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride) | C4 | High (~11:1)[12] | K₃PO₄, dioxane/H₂O, RT to 60 °C | Similar to IPr, often with improved stability. | More expensive than traditional phosphine ligands. |
| Pd(PPh₃)₄ | C2/C4 (mixture) | Low (typically ~1.2:1)[12] | Na₂CO₃, toluene/H₂O, 80-100 °C | Readily available and inexpensive catalyst. | Poor regioselectivity. |
Expert Insights: The use of very sterically hindered N-heterocyclic carbene ligands like IPr and SIPr represents a paradigm shift in the functionalization of dichloropyridines.[9] These ligands are believed to favor oxidative addition at the more sterically hindered C4 position, leading to a reversal of the "natural" selectivity. For researchers aiming to introduce carbon-based fragments at the C4 position, these NHC-based systems are the state-of-the-art.
Copper-Catalyzed C-N Coupling
While palladium-based systems are more common, copper-catalyzed C-N coupling reactions (Ullmann-type reactions) can be a viable alternative, particularly for certain nitrogen nucleophiles.[19]
| Catalyst System (Cu Source/Ligand) | Target Position | Selectivity | Typical Conditions | Advantages | Limitations |
| CuI / L-proline | C2/C4 (variable) | Substrate dependent | K₂CO₃, DMSO, 90-120 °C | Cost-effective, can be effective for amides and N-heterocycles. | Often requires higher temperatures and longer reaction times than Pd systems. |
| Cu(OAc)₂ / Phenanthroline | C2/C4 (variable) | Substrate dependent | Base, polar aprotic solvent, >100 °C | Can offer complementary reactivity to palladium catalysts. | Mechanistic understanding is less developed, leading to less predictable outcomes. |
Expert Insights: Copper-catalyzed systems are generally less selective than their palladium counterparts for substrates with multiple reactive sites. However, they can be advantageous when working with specific nucleophiles that are poor partners in palladium catalysis. Optimization is often more empirical for these systems.
Experimental Protocols
The following protocols are generalized procedures adapted from the literature for the functionalization of dichloropyridines and should be optimized for this compound. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Regioselective C2-Amination using a Xantphos-based Catalyst
Caption: Workflow for selective C4-Suzuki coupling.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.5 eq), and potassium phosphate (3.0 eq).
-
Add Pd₂(dba)₃ (1-2 mol%) and IPr·HCl (2-4 mol%). [9][12]3. Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of dioxane and water (typically 10:1) via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The selective functionalization of this compound is a challenging yet rewarding endeavor that opens the door to a vast chemical space. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer the most robust and predictable methods for achieving regioselective C-N and C-C bond formation.
The key to success lies in the strategic selection of ligands. For C2-selectivity, ligands with a large bite angle like Xantphos are highly effective. Conversely, for C4-selectivity, the use of bulky N-heterocyclic carbene ligands such as IPr and SIPr has proven to be a game-changing strategy. While copper-catalyzed systems offer a cost-effective alternative, they generally provide lower regioselectivity.
The protocols and comparative data presented in this guide, derived from studies on analogous dichloropyridine systems, provide a strong foundation for researchers working with this compound. As the field of catalysis continues to evolve, we can anticipate the development of even more active and selective catalysts that will further expand the synthetic utility of this valuable scaffold. Future work should focus on direct experimental validation and optimization of these catalytic systems for this specific substrate to further refine our understanding and predictive power.
References
- 1. 179056-98-5|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Cross-Coupling Reactions [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,4-Dichloro-6-methylpyridin-3-amine
Prepared by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. 2,4-Dichloro-6-methylpyridin-3-amine is a potential impurity or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its robust and accurate quantification is critical to ensure that the final drug substance meets the stringent purity requirements set forth by global regulatory bodies. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[1][2][3][4]
The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, and the specific application (e.g., in-process control, final product release, stability testing). This guide will compare three robust chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each method will be presented with a detailed protocol and a discussion of its validation strategy, providing a self-validating framework for implementation in a regulated laboratory.
Methodology Comparison Overview
The selection of an optimal analytical technique hinges on a balance between sensitivity, selectivity, and practicality. Below is a comparative summary of the three methods detailed in this guide.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to Good | Excellent | Good to Excellent |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Good (ng/mL range) |
| Typical Use | Routine QC, purity assays, content uniformity. | Trace-level impurity quantification, genotoxic impurity analysis. | Analysis of volatile or semi-volatile impurities. |
| Validation Complexity | Standard | High | Moderate (may require derivatization) |
| Cost | Low to Moderate | High | Moderate |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Rationale
HPLC-UV is a workhorse in the pharmaceutical industry for purity and impurity analysis. The method's robustness, cost-effectiveness, and ease of implementation make it an excellent choice for routine quality control. For this compound, a substituted pyridine ring provides a chromophore that allows for sensitive UV detection. A reversed-phase HPLC method is proposed, as it is well-suited for separating moderately polar compounds like the target analyte from a potentially less polar API and other process-related impurities.[5][6][7][8][9]
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 50 mg of the API sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
For validation purposes, a stock solution of this compound reference standard is prepared in the same diluent.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Validation Strategy (per ICH Q2(R1))
The validation of this HPLC-UV method ensures its suitability for the intended purpose.[1][2][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting the API, a placebo (if applicable), the impurity standard, and a spiked sample to show that the peak for this compound is well-resolved from other peaks.
-
Linearity: A linear relationship between the concentration and the detector response. This is assessed by analyzing a series of solutions of the impurity standard over a specified range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking the sample matrix with known amounts of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification). The recovery should be within an acceptable range (typically 90-110%).
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Assessed by multiple injections of the same sample.
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) should be within acceptable limits (e.g., < 5%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualization of the HPLC-UV Workflow
Caption: Workflow for HPLC-UV quantification of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Scientific Rationale
For trace-level quantification, especially for potentially genotoxic impurities where permissible limits are very low, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity, derived from the ability to monitor specific precursor-to-product ion transitions, allow for confident quantification even in complex matrices.[10][11][12][13][14] Electrospray ionization (ESI) in positive mode is suitable for protonating the amine group on the target molecule, facilitating its detection.
Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of the API at a concentration of 1 mg/mL in a suitable diluent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of the this compound reference standard at 100 µg/mL.
-
Perform serial dilutions to create calibration standards ranging from sub-ng/mL to hundreds of ng/mL.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A shallow gradient to ensure good separation from any isomers or closely related compounds.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ (m/z for C₆H₆Cl₂N₂)
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.
-
Validation Strategy (per ICH Q2(R1))
The validation for an LC-MS/MS method follows the same principles as HPLC-UV but with a greater emphasis on demonstrating selectivity and managing matrix effects.[1][15]
-
Specificity/Selectivity: In addition to chromatographic resolution, specificity is demonstrated by the consistent ratio of the two MRM transitions in samples and standards.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte should be evaluated. This can be done by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
Linearity, Accuracy, Precision, LOD/LOQ, Robustness: These parameters are evaluated similarly to the HPLC-UV method, but at significantly lower concentration levels, reflecting the higher sensitivity of the technique.
Visualization of the LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS quantification of this compound.
Gas Chromatography with Mass Spectrometry (GC-MS)
Scientific Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a moderate boiling point, its polarity (due to the amine group) might lead to poor peak shape and adsorption in the GC system. Therefore, derivatization to a less polar, more volatile compound (e.g., via acylation or silylation) is often a prudent choice to improve chromatographic performance.[16][17][18] GC-MS offers excellent selectivity and sensitivity, making it a viable alternative to LC-MS/MS.
Experimental Protocol
Sample Preparation and Derivatization:
-
Dissolve a known amount of the API sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an internal standard.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole, or MRM for a triple quadrupole, monitoring the molecular ion and characteristic fragment ions of the derivatized analyte.
Validation Strategy (per ICH Q2(R1))
The validation of a GC-MS method must account for the derivatization step.[1][4][15]
-
Derivatization Efficiency: The completeness and reproducibility of the derivatization reaction must be demonstrated.
-
Specificity: Show that the derivatizing agent and other matrix components do not produce interfering peaks at the retention time of the derivatized analyte.
-
Linearity, Accuracy, Precision, LOD/LOQ, Robustness: These parameters are validated in a similar manner to the other chromatographic methods. Robustness testing should include variations in the derivatization conditions (e.g., temperature and time).
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS quantification of this compound.
Conclusion
The quantification of this compound can be reliably achieved using several validated analytical techniques.
-
HPLC-UV represents a robust, cost-effective method suitable for routine quality control where sensitivity requirements are in the µg/mL range.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, particularly if the impurity has genotoxic potential.
-
GC-MS , often requiring a derivatization step, provides an excellent alternative for volatile or semi-volatile impurities and can achieve high sensitivity and selectivity.
The selection of the most appropriate method should be based on a risk assessment considering the stage of drug development, the nature of the API, the specification limits for the impurity, and the available instrumentation. Each of the proposed methods, when properly validated according to ICH Q2(R1) guidelines, can be considered a self-validating system capable of producing trustworthy and accurate data, thereby ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. jfda-online.com [jfda-online.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
Benchmarking Synthesis Routes for 2,4-Dichloro-6-methylpyridin-3-amine: A Comparative Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridines represent a critical class of intermediates. This guide provides an in-depth comparison of synthetic routes to 2,4-dichloro-6-methylpyridin-3-amine, a key building block for various research and development applications. We will delve into the strategic considerations behind different synthetic pathways, offering detailed experimental protocols and a comparative analysis of their respective advantages and limitations.
Introduction
This compound (C₆H₆Cl₂N₂) is a valuable intermediate characterized by its distinct pattern of substitution on the pyridine ring. The presence of two chlorine atoms and an amino group offers multiple reaction sites for further chemical modification, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The strategic placement of these functional groups, however, presents a synthetic challenge. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available synthetic methodologies, enabling an informed choice based on factors such as yield, scalability, cost, and safety.
Comparative Analysis of Synthetic Strategies
Two primary retrosynthetic approaches for the synthesis of this compound have been identified and evaluated:
Route 1: Nitration of a Dichlorinated Precursor followed by Reduction. This is a classical and widely applicable strategy in aromatic chemistry. The synthesis begins with the preparation of the 2,4-dichloro-6-methylpyridine scaffold, followed by the introduction of a nitro group at the 3-position, which is subsequently reduced to the desired amine.
Route 2: Chlorination of an Aminopyridine Precursor. This alternative approach starts with a pre-existing aminopyridine and introduces the two chlorine atoms in a subsequent step. This route can be more direct but may face challenges with regioselectivity during the chlorination steps.
Below is a detailed examination of each route, including step-by-step protocols and a discussion of the underlying chemical principles.
Route 1: Synthesis via Nitration and Subsequent Reduction
This pathway is a robust and well-documented approach to introducing an amino group onto an aromatic ring. The key steps involve the synthesis of the dichlorinated pyridine ring, nitration, and finally, reduction of the nitro group.
Workflow Diagram
Caption: Synthetic pathway for Route 1, proceeding through a dichlorinated intermediate.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-6-methylpyridine
The synthesis of the dichlorinated pyridine scaffold is achieved through the reaction of 6-methylpyrimidine-2,4-diol with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[1][2]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylpyrimidine-2,4-diol (1 equivalent).
-
Carefully add phosphorus oxychloride (excess, e.g., 4-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-6-methylpyridine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
-
Causality and Expertise: The use of excess POCl₃ serves as both the chlorinating agent and the solvent, driving the reaction to completion. The workup procedure is critical for safely neutralizing the highly reactive POCl₃ and isolating the product.
Step 2: Nitration of 2,4-Dichloro-6-methylpyridine
The introduction of the nitro group at the 3-position is a key step and is typically achieved using a mixture of nitric acid and sulfuric acid.[3]
-
Protocol:
-
In a flask cooled in an ice-salt bath, slowly add 2,4-dichloro-6-methylpyridine (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (e.g., a 1:1 ratio).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2,4-dichloro-6-methyl-3-nitropyridine.
-
-
Causality and Expertise: The strong acidic conditions generated by the nitrating mixture are necessary to activate the pyridine ring for electrophilic substitution. The low temperature helps to control the exothermic reaction and prevent over-nitration or side reactions.
Step 3: Reduction of 2,4-Dichloro-6-methyl-3-nitropyridine
The final step is the reduction of the nitro group to the desired amine. A common and effective method for this transformation in the presence of chloro substituents is the use of tin(II) chloride in hydrochloric acid.[4][5]
-
Protocol:
-
To a solution of 2,4-dichloro-6-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, excess, e.g., 3-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and neutralize it with a strong base (e.g., concentrated NaOH or KOH solution) until the solution is strongly alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
-
Causality and Expertise: The Bechamp reduction using tin(II) chloride is a classic method for the chemoselective reduction of nitro groups in the presence of other reducible functional groups like halogens. The basic workup is necessary to precipitate the tin salts and liberate the free amine.
Performance Metrics for Route 1
| Parameter | Assessment |
| Overall Yield | Moderate to good, typically in the range of 40-60% over three steps. |
| Scalability | Readily scalable, with established procedures for each step. |
| Cost-Effectiveness | Utilizes relatively inexpensive and common reagents. |
| Safety Concerns | Involves the use of highly corrosive and hazardous reagents like POCl₃, fuming nitric acid, and concentrated acids. Requires careful handling and appropriate safety measures. |
| Environmental Impact | Generates significant amounts of acidic and tin-containing waste, requiring proper disposal procedures. |
Route 2: Synthesis via Chlorination of an Aminopyridine Precursor
This route offers a more convergent approach, starting from a commercially available or readily synthesized aminopyridine derivative. The main challenge lies in achieving the desired dichlorination pattern without side reactions.
Workflow Diagram
Caption: A potential pathway for Route 2, involving sequential functionalization.
Conceptual Protocol (Hypothetical)
While a direct two-step chlorination of a suitable aminopyridine to the final product is not well-documented in the literature for this specific isomer, a plausible multi-step sequence can be proposed based on known pyridine chemistry. A potential starting material could be 2-amino-6-methylpyridine.
Step 1: Synthesis of an Intermediate Aminochloropyridine
This would likely involve a series of steps to introduce the amino group at the 3-position and a chlorine atom at one of the desired positions. For instance, nitration of 2-amino-6-methylpyridine, followed by reduction and a Sandmeyer reaction to introduce a chlorine at the 2-position could yield 3-amino-2-chloro-6-methylpyridine.
Step 2: Chlorination of the Aminochloropyridine Intermediate
The final chlorination at the 4-position would be the most challenging step. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) could be explored, but regioselectivity would be a major concern.
Discussion of Challenges for Route 2
-
Regioselectivity: The directing effects of the existing amino and methyl groups, as well as the first chlorine atom, would influence the position of the second chlorination. Achieving selective chlorination at the 4-position could be difficult and may lead to a mixture of isomers.
-
Reaction Conditions: The conditions required for chlorination can be harsh and may lead to degradation of the starting material or side reactions involving the amino group.
-
Lack of Precedent: The absence of well-established protocols for this specific transformation suggests that significant process development and optimization would be required.
Due to these challenges and the lack of readily available, detailed experimental data, Route 2 is considered less reliable and more exploratory compared to Route 1 for the predictable synthesis of this compound.
Conclusion and Recommendations
Based on the available literature and established synthetic principles, Route 1, proceeding through the nitration of 2,4-dichloro-6-methylpyridine followed by reduction, is the recommended and most reliable method for the synthesis of this compound.
This route offers a clear and predictable pathway with well-understood reaction mechanisms for each step. While it involves the use of hazardous materials, the procedures are well-established and can be safely implemented with appropriate engineering controls and personal protective equipment. The starting materials are accessible, and the overall yield is acceptable for laboratory-scale synthesis and has the potential for process optimization for larger-scale production.
Route 2, while conceptually more direct, presents significant challenges in controlling the regioselectivity of the chlorination steps. It would require substantial research and development to establish a reliable and high-yielding protocol, making it less suitable for routine synthesis at this time.
Researchers and process chemists should carefully consider the safety and environmental implications of Route 1 and ensure that all necessary precautions are taken. The detailed protocols provided in this guide serve as a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-methylpyridin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-Dichloro-6-methylpyridin-3-amine (CAS No. 179056-98-5). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind each safety and disposal step. This chemical, while valuable in synthesis, possesses a significant hazard profile that demands meticulous management from acquisition to disposal. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Core Hazard Profile & Immediate Safety Imperatives
This compound is classified as a highly toxic and irritating substance.[1] Understanding its specific hazards is the foundation of its safe management. The Globally Harmonized System (GHS) classification dictates the necessary precautions.[1][2]
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin | Danger |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |
| Skin Irritation | H315: Causes skin irritation | Danger |
| Eye Irritation | H319: Causes serious eye irritation | Danger |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Table 1: GHS Hazard Profile for this compound.
The primary routes of exposure are dermal contact, ingestion, and inhalation of dust particles.[1][3][4] The designation "Fatal in contact with skin" is of paramount importance; it means that even incidental contact can have severe consequences, necessitating the stringent PPE protocols outlined below.[1]
Immediate First Aid Measures: In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water and shower.[1] A physician must be called immediately.[1]
-
Eye Contact: Rinse eyes thoroughly with plenty of water for several minutes, removing contact lenses if present and easy to do.[1][5] An ophthalmologist should be consulted.[1]
-
Ingestion: If the individual is conscious, have them rinse their mouth and drink water (two glasses at most).[5] Immediately call a poison center or physician.[4][5]
-
Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, seek immediate medical attention.
Personal Protective Equipment (PPE) & Safe Handling
Given the chemical's high toxicity, especially via the dermal route, a robust PPE strategy is not optional but mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[6][7] Use proper glove removal technique to avoid cross-contamination.[6]
-
Body Protection: A lab coat is standard, but for any task involving more than milligram quantities or where there is a risk of spillage, a chemical-resistant apron or a complete protective suit is required.[1][6]
-
Eye and Face Protection: Use chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][5]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize dust inhalation.[7] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator is necessary.[5][7]
Handling Protocols:
-
Ventilation: Only use this chemical in a well-ventilated area, preferably a chemical fume hood.[1][5]
-
Hygiene: Wash hands and face thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1] Immediately change any clothing that becomes contaminated.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, stored locked up and accessible only to authorized personnel.[1][5] The compound is noted to be hygroscopic.[1]
Spill and Accidental Release Procedures
A prepared response to a spill is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity.
-
Evacuate all non-essential personnel from the spill area.[1]
-
Ensure adequate ventilation, but avoid actions that could generate and spread dust.[1]
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, don the full PPE ensemble described in Section 2.
Step 3: Contain and Clean the Spill
-
Prevent the material from entering drains or waterways by covering drains if necessary.[1]
-
For a solid spill, carefully take up the material with a chemically inert absorbent or by sweeping.[1][7] Avoid creating dust.[1][7]
-
Place the spilled material and any contaminated cleaning supplies into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[7]
Step 4: Decontaminate the Area
-
Clean the spill surface thoroughly with an appropriate solvent, followed by washing with soap and water.[7] All decontamination materials must also be treated as hazardous waste.
Waste Characterization and Disposal Workflow
Proper disposal begins with correctly identifying the waste stream. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] this compound is classified as hazardous due to its high toxicity.[1]
The following diagram illustrates the essential decision-making workflow for its disposal.
Detailed Disposal Protocol
Disposal of this compound and any associated contaminated materials must be handled through a licensed hazardous waste management company.[1][3][5] On-site treatment or sewer disposal is strictly prohibited.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Collect all waste materials containing this compound (e.g., residual chemical, contaminated gloves, wipes, labware) in a designated hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[8]
-
Never mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[7]
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the specific hazards (e.g., "Toxic," "Dermal Hazard").
-
-
Accumulation and Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.
-
Provide the EH&S office with a copy of the Safety Data Sheet (SDS) for the chemical.
-
The waste will be transported by licensed professionals to an approved Treatment, Storage, and Disposal Facility (TSDF). The most common and recommended method for destroying chlorinated organic compounds is high-temperature incineration.[9]
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the risks associated with this potent chemical are managed effectively from the benchtop to its final disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2,4-Dichloro-6-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. pfw.edu [pfw.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-methylpyridin-3-amine
This guide provides a detailed operational plan for the safe handling of 2,4-Dichloro-6-methylpyridin-3-amine, a compound requiring meticulous attention to safety protocols. As professionals in research and development, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety principles.
Immediate Safety Briefing: Hazard Profile
Before handling this compound, it is critical to internalize its hazard profile. Based on data from structurally similar chlorinated pyridines and related amines, this compound should be treated as acutely toxic and hazardous upon contact.
-
Acute Toxicity: Assumed to be toxic or harmful if swallowed and harmful in contact with skin or if inhaled.[1][2][3] Some analogous compounds are classified as fatal in contact with skin.
-
Skin and Eye Damage: Causes serious eye irritation and skin irritation.[1][3][4] Direct contact can lead to significant injury.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4]
All handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
The Core Principle: The Hierarchy of Controls
PPE is the last line of defense. Its effectiveness is entirely dependent on proper selection and use, but it should only be required after other, more effective controls have been implemented. Before any task, a risk assessment must confirm that the following have been optimized:
-
Engineering Controls: All operations involving solid this compound or its solutions must be performed within a certified chemical fume hood to control airborne contaminants.[5][6][7] Facilities must be equipped with an accessible eyewash station and safety shower.[8][9]
-
Administrative Controls: Access to areas where this chemical is handled should be restricted to trained personnel. Minimize the quantity of material used and stored.
Task-Based PPE Selection Protocol
The specific ensemble of PPE required is dictated by the task and the associated risk of exposure. Use the following decision workflow to determine the appropriate level of protection.
Caption: PPE Selection Workflow for this compound.
PPE Specifications and Protocols
The following table details the specific requirements for each piece of protective equipment.
| Protection Type | Minimum Requirement | Enhanced Protection (High-Risk Tasks) | Applicable Standard |
| Eye & Face | Chemical splash goggles.[10] | Wear a full-face shield over chemical splash goggles.[11] | ANSI Z87.1 / EN 166 |
| Hand | Nitrile gloves (minimum 5 mil thickness). Inspect for tears before use.[6] | Double-glove with an outer glove of butyl rubber or neoprene for extended contact or splash risk.[7] | EN 374 |
| Body | Fully buttoned, long-sleeved laboratory coat with tight cuffs.[11] | Chemical-resistant apron worn over the lab coat. For large-scale work, disposable coveralls are recommended. | N/A |
| Respiratory | Required when handling the solid powder outside of containment (e.g., weighing). | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and N95 pre-filters. | NIOSH / EN 149 |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes. | N/A | ASTM F2413-18 |
Procedural Guide: Donning, Doffing, and Disposal
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Step 1: Wash hands thoroughly.
-
Step 2: Put on inner nitrile gloves.
-
Step 3: Put on laboratory coat, ensuring it is fully buttoned.
-
Step 4: Put on respiratory protection (if required). Perform a user seal check.
-
Step 5: Put on chemical splash goggles, followed by a face shield if necessary.
-
Step 6: Put on outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Removing) PPE
This process is designed to contain contaminants.
-
Step 1: Inspect outer gloves for contamination. If contaminated, wipe them down with a suitable decontaminant (e.g., 70% ethanol) if safe to do so.
-
Step 2: Remove outer gloves by peeling them off without touching the outside surface with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Step 3: Remove the face shield and goggles from the back, avoiding touching the front surface. Place in a designated area for decontamination.
-
Step 4: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Place it in a designated laundry receptacle or disposal bag.
-
Step 5: Remove inner gloves following the same procedure as the outer gloves.
-
Step 6: Remove respirator (if worn).
-
Step 7: Wash hands and forearms thoroughly with soap and water.
Decontamination and Disposal Plan
Effective management of contaminated PPE is essential to prevent secondary exposure.
Decontamination of Reusable PPE
-
Eyewear: Goggles and face shields must be decontaminated after each use. This can be done by washing with a mild detergent and water, followed by a rinse and air drying.
-
General Equipment: Any equipment used in the decontamination process, such as buckets or brushes, must also be properly decontaminated or disposed of as hazardous waste.[12]
Disposal of Contaminated PPE
-
Single-Use Items: All disposable items, including nitrile/neoprene/butyl gloves, disposable aprons, and bench paper, must be considered hazardous waste.
-
Waste Collection: Immediately place all contaminated disposable PPE into a designated, clearly labeled, and sealed hazardous waste container.[13] The container must be compatible with the waste and kept closed except when adding material.[13]
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14]
Emergency Protocol: Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][15]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][15]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
By adhering to these detailed protocols, you build a system of safety that protects you and your research, ensuring that scientific advancement and personal well-being are never mutually exclusive.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. assets.greenbook.net [assets.greenbook.net]
- 15. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
